2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Description
The exact mass of the compound 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10,17,23H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZARYDNLBGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381207 | |
| Record name | 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496947-30-9 | |
| Record name | 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496947-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction: Bridging Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic combination of "privileged scaffolds" is a cornerstone of rational drug design. The quinoline nucleus is a quintessential example, forming the core of numerous therapeutic agents, most notably in antimalarial and anticancer research.[1][2] Its rigid, aromatic structure provides a robust framework for molecular recognition. Similarly, the trifluoromethylphenyl group is a highly sought-after moiety. The trifluoromethyl (CF₃) group significantly enhances metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[3]
The target molecule, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, represents a deliberate fusion of these two key pharmacophores. As a chiral secondary alcohol, it serves as a valuable stereogenic building block for more complex molecules and is itself a candidate for biological screening.[4] This guide provides a comprehensive overview of a robust synthetic route to this compound and the suite of analytical techniques required for its unambiguous structural verification and characterization, designed for researchers and scientists in the field of organic synthesis and drug discovery.
Part 1: Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to constructing the target molecule involves the formation of the new carbon-carbon bond at the chiral center. Retrosynthetic analysis points to a disconnection between the carbinol carbon and the quinoline ring, identifying 4-(trifluoromethyl)benzaldehyde and a 2-quinolinyl organometallic species as the key synthons.
The Grignard reaction is an exemplary choice for this transformation, renowned for its reliability in forming C-C bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[5][6] The strategy involves the preparation of a 2-quinolylmagnesium halide Grignard reagent from 2-bromoquinoline, followed by its in situ reaction with 4-(trifluoromethyl)benzaldehyde.
Part 2: Detailed Synthetic Protocol
This protocol describes the synthesis on a laboratory scale. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Materials and Equipment
-
Reagents: 2-Bromoquinoline, Magnesium turnings, Iodine (crystal), 4-(Trifluoromethyl)benzaldehyde, Anhydrous diethyl ether (or THF), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄), Hydrochloric acid (1M), Sodium bicarbonate solution, Brine.
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Experimental Procedure
Step 1: Preparation of the Grignard Reagent (2-Quinolylmagnesium Bromide)
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Place magnesium turnings (1.2 eq.) in the flask. Briefly heat the flask under vacuum and cool under nitrogen to ensure all surfaces are dry.
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromoquinoline (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromoquinoline solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 2-bromoquinoline solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium has been consumed. The formation of a grayish, cloudy solution indicates the successful formation of the Grignard reagent.
Step 2: Reaction with 4-(Trifluoromethyl)benzaldehyde
-
Cool the Grignard reagent solution in an ice bath to 0 °C.
-
Prepare a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. A viscous precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours to ensure completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the magnesium alkoxide intermediate and neutralizes any unreacted Grignard reagent.[7]
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.
-
Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Part 3: Reaction Mechanism and Workflow
The core of this synthesis is the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[8] The resulting magnesium alkoxide intermediate is then protonated during the aqueous work-up to yield the final secondary alcohol.
Part 4: Comprehensive Characterization
Unambiguous structural confirmation of the synthesized product is achieved through a combination of spectroscopic and chromatographic methods.[9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure. The sample is typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| ¹H NMR Data (Predicted) |
| Chemical Shift (δ, ppm) |
| ~8.2 - 7.5 |
| ~7.6 |
| ~7.4 |
| ~5.5 |
| ~3.5 - 3.3 |
| Variable (~2.5-4.0) |
| ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) |
| ~160 - 120 |
| ~125 (q, J ≈ 272 Hz) |
| ~72 |
| ~45 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
| IR Data (Predicted) |
| Frequency (cm⁻¹) |
| 3400 - 3200 |
| 3100 - 3000 |
| 2960 - 2850 |
| 1600 - 1450 |
| 1350 - 1100 |
| ~1100 |
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.[11]
| Mass Spectrometry Data (Predicted) |
| Technique |
| Electrospray Ionization (ESI+) |
Chromatographic Analysis
Thin-Layer Chromatography (TLC) TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate. The spots are visualized under UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Since the product is chiral, chiral HPLC is essential for determining its enantiomeric purity if an asymmetric synthesis is performed.[12]
-
Objective: To separate the (R)- and (S)-enantiomers and determine the enantiomeric excess (e.e.).
-
Methodology: A chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralpak® or Chiralcel® series), is used.[13]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is readily achievable through a well-established Grignard reaction protocol. This method provides reliable access to a molecule of significant interest for medicinal chemistry and as a chiral building block. The successful synthesis is validated by a comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, which together provide an unambiguous confirmation of the molecular structure. For applications requiring enantiopure material, the development of an asymmetric synthesis and the use of chiral HPLC for purity analysis are critical subsequent steps. This guide provides the foundational methodology for researchers to produce and confidently characterize this valuable compound.
References
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
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Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
- Abdel-Halim, H., Mohamed, T. A., & El-Katori, E. E. (2014). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1060, 193-200.
- Pu, L. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Accounts of Chemical Research, 42(9), 1361-1373.
-
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]
- Sumika Chemical Analysis Service, Ltd. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. Journal of the Mass Spectrometry Society of Japan, 67(5), 183-186.
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ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]
- Maciejewska, D., & Rogóż, K. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(15), 8259.
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ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Drug Discovery and Development. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 233.
-
MOLBASE. (n.d.). 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol. Retrieved from [Link]
- Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1835-1842.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
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NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Proposed Mechanism of Action of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Abstract: 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a synthetic compound featuring a quinoline core linked to a trifluoromethylphenyl ethanol moiety. While direct pharmacological data for this specific molecule is not extensively published, its structural architecture bears a striking resemblance to the quinoline-methanol class of antimalarial drugs, most notably mefloquine. This guide synthesizes the established mechanisms of action for analogous quinoline compounds to propose a primary and secondary mechanism for the title compound, focusing on its potential as an antiplasmodial agent. We will detail the proposed core mechanism—inhibition of heme detoxification in Plasmodium falciparum—and outline the precise, field-proven experimental protocols required to validate this hypothesis. Further, we will explore potential secondary mechanisms, including inhibition of protein synthesis, providing a comprehensive framework for researchers in drug development.
Introduction and Structural Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The compound 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol integrates this quinoline core with a trifluoromethylphenyl ethanol side chain. This specific combination is significant; the quinoline ring is a known heme-binding moiety, and the trifluoromethyl group can enhance metabolic stability and cellular uptake.
The most compelling structural analogue is the antimalarial drug mefloquine, a quinoline-methanol derivative that has been a cornerstone in malaria treatment for decades.[6][7] Mefloquine's efficacy, particularly against chloroquine-resistant Plasmodium falciparum, provides a strong basis for hypothesizing a similar mechanism of action for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Therefore, this guide will primarily focus on the well-established antimalarial pathways associated with quinoline-based drugs.
Proposed Primary Mechanism of Action: Inhibition of Heme Detoxification
The intraerythrocytic stages of the malaria parasite Plasmodium falciparum digest large quantities of host hemoglobin within their acidic digestive vacuole. This process releases vast amounts of toxic, free ferrous heme (Fe(II)-protoporphyrin IX). To protect itself, the parasite rapidly polymerizes this heme into an inert, crystalline structure called hemozoin (also known as malaria pigment).[8] This detoxification pathway is unique to the parasite and is a validated target for many antimalarial drugs.[9][10]
We propose that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, like other quinoline antimalarials, functions by disrupting this critical process. The mechanism is believed to proceed as follows:
-
Accumulation: The compound, being a weak base, is protonated and trapped within the acidic (pH 4.5-5.0) digestive vacuole of the parasite.
-
Heme Binding: The planar aromatic quinoline ring of the compound forms a π-π stacking interaction with free heme molecules.
-
Polymerization Blockade: This drug-heme complex then "caps" the growing faces of the hemozoin crystal, physically preventing further heme molecules from being added to the polymer chain.[11][12][13]
-
Toxicity Induction: The resulting buildup of free heme exerts a potent toxic effect on the parasite through the generation of reactive oxygen species, which damage cellular membranes and inhibit enzyme function, ultimately leading to parasite death.[8]
This proposed pathway is a common mechanism for several quinoline antimalarials and represents the most probable mode of action for the title compound.[11][12][14]
Caption: Proposed mechanism of heme detoxification inhibition.
Experimental Validation of the Proposed Mechanism
To rigorously test this hypothesis, a series of established in vitro assays must be performed. The following protocols are designed to provide a comprehensive, self-validating workflow.
Workflow for Mechanism of Action Validation
Caption: Experimental workflow for validating the proposed mechanism.
Protocol: In Vitro Antiplasmodial Activity Assay
This initial screen determines if the compound has activity against the whole parasite. The SYBR Green I fluorescence-based assay is a widely used and reliable method.[9]
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum.
Methodology:
-
Parasite Culture: Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes using standard RPMI 1640 medium. Synchronize the culture to the ring stage.
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium in a 96-well plate.
-
Incubation: Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to the wells. Incubate for 72 hours under standard conditions (37°C, 5% CO2).
-
Lysis and Staining: Lyse the erythrocytes and add SYBR Green I lysis buffer. This dye fluoresces upon binding to parasite DNA.
-
Quantification: Measure fluorescence using a microplate reader. Calculate the percent inhibition relative to untreated controls and determine the IC50 value using a dose-response curve.
Protocol: Beta-Hematin Inhibition Assay
This cell-free assay directly tests the compound's ability to inhibit heme polymerization.[9][15][16][17][18][19]
Objective: To determine the IC50 of the compound for the inhibition of β-hematin (synthetic hemozoin) formation.
Methodology:
-
Reagent Preparation: Prepare a solution of hemin chloride in DMSO. Prepare an acetate buffer (pH ~4.8-5.0) to mimic the digestive vacuole environment.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation: Add the hemin solution to each well. Initiate the polymerization reaction by adding the pre-warmed acetate buffer.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant (containing unreacted heme). Dissolve the pellet in NaOH.
-
Absorbance Reading: Measure the absorbance of the dissolved β-hematin at 405 nm. Calculate the IC50 value.
Protocol: Hemofractionation Assay
This assay confirms that the compound's antiparasitic activity correlates with a buildup of free heme inside the parasite.[9][20]
Objective: To quantify the levels of free heme, hemozoin, and hemoglobin in drug-treated parasites.
Methodology:
-
Treatment: Treat a high-density, synchronized culture of P. falciparum trophozoites with the test compound at concentrations relative to its IC50 (e.g., 0.5x, 1x, 2x, 3x IC50).
-
Cell Lysis & Fractionation: After incubation, lyse the host erythrocytes with saponin to release the parasites. Lyse the parasites and perform a series of differential centrifugation and extraction steps to separate the cellular components into three fractions:
-
Hemoglobin: Un-digested hemoglobin.
-
Free Heme: Soluble, toxic heme.
-
Hemozoin: Insoluble heme polymer.
-
-
Quantification: Convert the heme in each fraction to its pyridine hemochrome derivative and quantify spectrophotometrically.
-
Analysis: Plot the concentration of each heme species against the drug concentration. A successful inhibitor of hemozoin formation will show a dose-dependent increase in free heme and a corresponding decrease in hemozoin.[20]
Table 1: Hypothetical Comparative Data for Mechanism Validation
| Compound | Antiplasmodial IC50 (nM) | β-Hematin IC50 (µM) | Free Heme Increase at 2x IC50 (Fold Change) |
| Test Compound | 25 | 30 | 4.5 |
| Chloroquine (Control) | 20 | 25 | 5.0 |
| Artemisinin (Control) | 5 | >200 (Inactive) | 1.1 (No significant change) |
Potential Secondary Mechanism: Inhibition of Protein Synthesis
Recent research has revealed that mefloquine also targets the P. falciparum 80S ribosome, inhibiting protein synthesis.[21] Given the structural similarity, it is plausible that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol could possess a similar secondary mechanism. This dual-target action could be advantageous in overcoming resistance.
Experimental Validation:
-
[³H]-Hypoxanthine Incorporation Assay: This assay measures the incorporation of a radiolabeled nucleic acid precursor. A reduction in incorporation indicates inhibition of parasite metabolism and growth, which can be an indirect measure of protein synthesis inhibition.[22]
-
Direct Ribosome Binding Studies: Techniques like cryo-electron microscopy could be employed to determine if the compound binds to the parasite ribosome, similar to mefloquine.[21]
Conclusion
The structural characteristics of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol strongly suggest its primary mechanism of action is the inhibition of heme polymerization within the malaria parasite, a pathway validated for numerous quinoline-based drugs. The experimental framework provided herein offers a robust, multi-step approach to confirm this hypothesis, moving from whole-cell activity to direct target engagement and cellular consequence. Investigating potential secondary mechanisms, such as the inhibition of protein synthesis, will provide a more complete understanding of its pharmacological profile and its potential as a next-generation therapeutic agent.
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Sullivan, D. J., Jr., Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103–31107. [Link]
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Sullivan, D. J., Jr. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. PubMed. [Link]
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The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal. [Link]
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Ridley, R. G., Dorn, A., Vippagunta, S. R., & Vennerstrom, J. L. (1997). Haematin (haem) polymerization and its inhibition by quinoline antimalarials. Annals of Tropical Medicine and Parasitology, 91(5), 559-66. [Link]
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Olafson, K. N., Nguyen, K. A., Rimer, J. D., & Vekilov, P. G. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(28), 7531-7536. [Link]
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Sandlin, R. D., et al. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. Antimicrobial Agents and Chemotherapy, 58(11), 6486–6494. [Link]
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Combrinck, J. M., et al. (2015). Optimization of a multi-well colorimetric assay to determine haem species in Plasmodium falciparum in the presence of anti-malarials. Malaria Journal, 14, 253. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]
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Siribal, S., et al. (2009). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Journal of Clinical Microbiology, 47(11), 3628–3632. [Link]
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Abiodun, O. O., et al. (2018). Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Journal of Pharmacognosy and Phytotherapy, 10(5), 94-100. [Link]
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Sharma, P., & Sharma, D. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2568-2578. [Link]
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Baelmans, R., et al. (2000). β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS. Journal of Ethnopharmacology, 72(1-2), 239-244. [Link]
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24955-24979. [Link]
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Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]
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MOLBASE. (n.d.). 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol. MOLBASE. [Link]
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Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1836-1842. [Link]
-
ResearchGate. (n.d.). Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. ResearchGate. [Link]
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Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][23]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5735–5748. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Quinoline Ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with an ethanol or amino-alcohol moiety, these derivatives exhibit a remarkable spectrum of biological activities, most notably as antimalarial and anticancer agents. This technical guide provides an in-depth exploration of the synthesis and discovery of novel quinoline ethanol derivatives. We delve into foundational synthetic strategies for constructing the quinoline core, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, explaining the chemical rationale behind these classical methods. The guide then focuses on specific methodologies for introducing the critical ethanol side chain, presenting detailed, replicable experimental protocols. A significant portion is dedicated to elucidating the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds, offering insights into how molecular modifications influence biological targets. Finally, we survey recent advancements in synthetic chemistry—such as multicomponent reactions and green chemistry approaches—that are paving the way for the next generation of quinoline-based therapeutics. This document is designed to serve as a comprehensive resource for professionals engaged in the design, synthesis, and development of novel pharmaceuticals.
Introduction: The Quinoline Ethanol Scaffold in Medicinal Chemistry
Significance of the Quinoline Core
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1] Its rigid, planar nature and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Quinoline and its derivatives are known to possess a wide array of pharmacological properties, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2][3]
Therapeutic Relevance of Ethanol and Amino-alcohol Side Chains
The attachment of an ethanol or, more commonly, an amino-alcohol side chain to the quinoline nucleus is a well-established strategy for creating potent therapeutic agents. This functional group is a hallmark of classic antimalarial drugs like quinine and mefloquine. The hydroxyl group and the nitrogen atom in the side chain can act as crucial hydrogen bond donors and acceptors, respectively, facilitating critical interactions with biological targets, such as heme in the malaria parasite's food vacuole.[4][5] In the context of cancer, these side chains can influence the molecule's solubility, cell permeability, and ability to interact with targets like kinases or DNA.[6][7] The discovery pipeline for new drugs continues to rely heavily on the synthesis of novel derivatives built upon this proven pharmacophoric model.
Foundational Synthetic Strategies for the Quinoline Core
The construction of the core quinoline ring is the first critical phase in synthesizing the target derivatives. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Several classical named reactions remain highly relevant.[8]
The Skraup & Doebner-von Miller Reactions
The Skraup synthesis is a robust method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10] The reaction's primary utility lies in its ability to synthesize the parent quinoline and simple derivatives.
-
Causality of Experimental Choices: The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein.[11] Aniline then undergoes a Michael addition to this in-situ generated α,β-unsaturated aldehyde, followed by cyclization and oxidation to yield the aromatic quinoline ring.[10] This reaction is notoriously exothermic and can be violent.[11] For this reason, moderators such as ferrous sulfate are often included to control the reaction rate and improve safety.[11]
The Doebner-von Miller reaction is a more versatile modification, reacting anilines with α,β-unsaturated carbonyl compounds.[12][13] This allows for a wider range of substitution patterns on the resulting quinoline ring compared to the classic Skraup synthesis.[8]
The Friedländer Synthesis
The Friedländer synthesis is a highly efficient and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[14][15] The reaction can be catalyzed by either acids or bases.[16]
-
Causality of Experimental Choices: The power of the Friedländer synthesis lies in its convergence; the two starting materials directly form the two rings of the quinoline product. The reaction proceeds via an initial aldol condensation followed by a cyclodehydration.[14] The choice of the α-methylene carbonyl compound directly determines the substituents at the 2- and 3-positions of the quinoline, making it a predictable and high-yield route for polysubstituted quinolines.[15][17] Recent modifications have focused on milder conditions, such as using iodine or carrying out the reaction in water to align with green chemistry principles.[16][18]
Caption: Fig. 2: Combes Synthesis Pathway
Synthesis of Quinoline Ethanol Derivatives: A Core Protocol
The synthesis of a quinoline ethanol derivative typically involves a two-stage process: construction of a quinoline core bearing a suitable functional group (e.g., an aldehyde or ketone), followed by the generation of the ethanol side chain. A common and reliable method is the Grignard reaction.
Detailed Experimental Protocol: Synthesis of 1-(7-Chloroquinolin-4-yl)ethanol
This protocol describes the synthesis of a simple quinoline ethanol derivative, a precursor scaffold for more complex drug candidates. It is a self-validating system that includes checkpoints for reaction monitoring and purification.
Stage 1: Synthesis of 4-acetyl-7-chloroquinoline (Intermediate) This stage can be accomplished via a Friedländer-type condensation, which is not detailed here. We begin with the commercially available intermediate.
Stage 2: Reduction to 1-(7-Chloroquinolin-4-yl)ethanol
-
Objective: To reduce the ketone functional group of 4-acetyl-7-chloroquinoline to a secondary alcohol.
-
Reagents & Equipment:
-
4-acetyl-7-chloroquinoline (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) as solvent
-
Round-bottom flask, magnetic stirrer, ice bath
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-acetyl-7-chloroquinoline in methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir until the solution reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 15 minutes. Causality: Adding the reducing agent slowly at a low temperature is critical to control the reaction rate and prevent over-reduction or side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding distilled water to decompose any excess NaBH₄. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Combine the pure fractions and remove the solvent to yield 1-(7-chloroquinolin-4-yl)ethanol as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Fig. 3: Experimental Workflow for Reduction
Structure-Activity Relationships (SAR) and Mechanistic Insights
The synthesis of novel derivatives is guided by an understanding of how specific structural features impact biological activity.
SAR in Antimalarial Quinoline Ethanols
For 4-aminoquinoline derivatives with amino-alcohol side chains, a clear SAR has been established. [19]
-
Side Chain: A dialkylaminoalkyl chain with 2-5 carbons between the nitrogen atoms is often optimal for activity. [19]* Quinoline Core Substituents: A chlorine atom at the 7-position of the quinoline ring is a critical feature for many potent antimalarials, including chloroquine. [19]Substituents at other positions, such as a methyl group at position 3 or 8, can reduce or abolish activity. [19]* Stereochemistry: The stereochemistry of the alcohol group can be crucial for activity, as seen in the different potencies of mefloquine enantiomers. [5]
SAR in Anticancer Quinoline Derivatives
The anticancer activity of quinoline derivatives is also highly dependent on their substitution patterns. [6]
-
Position 7: Large, bulky alkoxy substituents at the 7-position can be beneficial for antiproliferative activity. [6]* Position 4: An amino side chain at the 4-position often facilitates antiproliferative effects. The length of this side chain is important, with a two-carbon linker often being optimal. [6]* Mechanism of Action: These compounds can act through various mechanisms, including the inhibition of kinases (e.g., EGFR, c-Met), topoisomerases, or by triggering apoptosis through pathways like p53 activation. [6][7]
Structural Modification Observed Effect on Biological Activity Therapeutic Area Reference 7-Chloro Group on Quinoline Ring Optimal for potency; enhances accumulation in parasite food vacuole. Antimalarial [19] Bulky Alkoxy Group at C7 Beneficial for antiproliferative activity. Anticancer [6] Amino Side Chain Length at C4 Two-carbon linker often most favorable for activity. Anticancer [6] | (S)-Stereochemistry at Alcohol | Can be significantly more potent than the (R)-enantiomer. | Antimalarial | [5]|
Recent Advances and Future Directions
While classical methods are foundational, modern synthetic chemistry offers powerful new tools for the discovery of novel quinoline ethanol derivatives.
-
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. [20]This approach is highly efficient and ideal for creating large libraries of diverse compounds for high-throughput screening. [20]* Green Chemistry Approaches: There is a strong impetus to develop more environmentally friendly synthetic routes. This includes the use of microwave irradiation to accelerate reactions, employing greener solvents like water or ethanol, and developing recyclable catalysts. [21][22]* Novel Catalytic Systems: Recent research has explored transition metal-free synthetic routes and the use of ionic liquids as catalysts, which can offer improved yields and milder reaction conditions compared to traditional strong acids. [21][23] The future of quinoline derivative discovery will likely involve the integration of these advanced synthetic techniques with computational modeling and AI-driven drug design to more rapidly identify and optimize lead compounds against a growing number of biological targets.
Conclusion
The quinoline ethanol framework remains a highly valuable and productive scaffold in the quest for new medicines. A thorough understanding of both classical and modern synthetic methodologies is essential for the medicinal chemist. The ability to rationally design and efficiently synthesize novel derivatives, guided by established structure-activity relationships, allows researchers to fine-tune molecular properties to enhance potency and selectivity while minimizing toxicity. The continued innovation in synthetic strategies ensures that quinoline-based compounds will remain at the forefront of drug discovery for years to come.
References
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
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Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]
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A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]
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Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC - NIH. [Link]
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(PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. [Link]
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Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol stands as a significant scaffold in medicinal chemistry, meriting a detailed investigation of its physicochemical properties to unlock its full therapeutic potential. This guide provides a comprehensive analysis of this compound, presenting both experimentally determined and predicted data for its key physicochemical parameters. In instances where experimental data is not publicly available, this document outlines robust, field-proven methodologies for their determination. This dual approach of presenting known data while providing the experimental framework to ascertain unknown properties ensures this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and similar quinoline-based compounds.
Chemical Identity and Molecular Structure
A foundational understanding of a compound's physicochemical nature begins with its precise chemical identity.
IUPAC Name: 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol CAS Number: 496947-30-9[1] Molecular Formula: C₁₈H₁₄F₃NO[1] Molecular Weight: 317.31 g/mol [1]
The molecular architecture, featuring a quinoline nucleus linked to a trifluoromethylphenyl ethanol moiety, bestows upon it a unique combination of aromaticity, hydrogen bonding capability, and lipophilicity. These structural features are pivotal in dictating its interaction with biological systems.
Caption: Chemical structure of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Core Physicochemical Properties: Data and Determination
The interplay of a molecule's physicochemical properties governs its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Method of Determination |
| Melting Point | 171-173 °C | Experimental |
| Boiling Point | Not available | Prediction or Experimental |
| Solubility | Not available | Prediction or Experimental |
| pKa | Not available | Prediction or Experimental |
Melting Point: A Marker of Purity and Lattice Energy
The melting point is a critical parameter that provides insights into the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting range is indicative of high purity.
Experimentally Determined Value: The melting point for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol has been reported to be in the range of 171-173 °C .
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
-
Purity Assessment: A narrow melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Boiling Point: A Measure of Volatility
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds with high melting points, the boiling point is often determined under reduced pressure to prevent decomposition.
Experimental Data: The experimental boiling point of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is not publicly available.
In the absence of experimental data, computational methods can provide a reasonable estimate of the boiling point. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose. These models use molecular descriptors to correlate the chemical structure with the boiling point.[2][3]
Key Influencing Factors:
-
Molecular Weight: Generally, the boiling point increases with molecular weight due to stronger van der Waals forces.[4][5]
-
Intermolecular Forces: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which significantly increases the boiling point compared to non-polar analogs.[4][5]
-
Molecular Shape: The complex, non-linear structure of the molecule will also influence its boiling point.[4][5]
Solubility: A Critical Determinant of Bioavailability
Solubility, particularly aqueous solubility, is a paramount property for any potential drug candidate, as it directly impacts absorption and bioavailability.[6][7] Given the aromatic and trifluoromethyl moieties, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is expected to have low aqueous solubility.
Experimental Data: Specific solubility data for this compound is not publicly available.
The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials:
-
The compound of interest
-
Purified water (or relevant buffer)
-
A temperature-controlled shaker/incubator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.
Various computational models can predict aqueous solubility. These models often use descriptors such as LogP, molecular weight, and the number of hydrogen bond donors and acceptors.[8][9][10] These predictions are valuable in the early stages of drug discovery for prioritizing compounds.
pKa: The Ionization Constant
The pKa value indicates the strength of an acid or a base and is crucial for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. The quinoline nitrogen in the target molecule is basic and will be protonated at physiological pH.
Experimental Data: The pKa of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol has not been experimentally determined.
For compounds with low aqueous solubility, a co-solvent method is often employed.
Materials:
-
The compound of interest
-
Co-solvent (e.g., methanol, DMSO)
-
Standardized acidic and basic titrants
-
Potentiometer with a pH electrode
-
Temperature-controlled titration vessel
Procedure:
-
Dissolution: Dissolve a known amount of the compound in a mixture of the co-solvent and water.
-
Titration: Titrate the solution with a standardized acid or base while monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
-
Extrapolation to Aqueous pKa: Perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa.
Several computational methods can predict the pKa of nitrogen-containing heterocyclic compounds. These methods often utilize quantum mechanical calculations or QSAR models based on the electronic properties of the molecule.[11][12]
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.[13][14]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the protons on the quinoline and phenyl rings.[15]
-
Methine Proton (-CH-OH): A signal, likely a multiplet, for the proton attached to the carbon bearing the hydroxyl group.
-
Methylene Protons (-CH₂-): Signals for the protons of the methylene group adjacent to the quinoline ring.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (120-150 ppm).
-
Carbonyl Carbon (if applicable): No carbonyl carbon is present in this structure.
-
Aliphatic Carbons: Signals for the methine and methylene carbons.
-
Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[16][17][18][19]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.[20]
-
C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system.
Expected UV-Vis Absorption Maxima (λmax): The extended π-system of the quinoline and phenyl rings is expected to result in strong absorption in the UV region, typically with multiple bands between 200 and 400 nm.[21][22] The exact λmax and molar absorptivity are dependent on the solvent used.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. While a definitive experimental melting point has been established, other key parameters such as boiling point, solubility, and pKa await experimental determination. The protocols and predictive methodologies outlined herein offer a clear path for researchers to fully characterize this and structurally related molecules. A thorough understanding of these fundamental properties is a prerequisite for the rational design and development of novel therapeutics based on the quinoline scaffold.
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Unmasking the Molecular Endgame: A Technical Guide to Identifying and Validating the Biological Targets of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: From Compound to Clinic - The Imperative of Target Identification
In the landscape of modern drug discovery, the journey of a novel small molecule from a laboratory curiosity to a clinical candidate is both arduous and fraught with uncertainty. The compound at the heart of this guide, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, represents a promising scaffold. The quinoline core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, while the trifluoromethylphenyl moiety often enhances metabolic stability and binding affinity.[1] However, without a clear understanding of its molecular targets and mechanism of action, its therapeutic potential remains a black box.
This in-depth technical guide provides a strategic and methodological roadmap for the comprehensive identification and validation of the biological targets of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Moving beyond a rigid, templated approach, we will delve into the scientific rationale behind each experimental choice, creating a self-validating workflow that builds a robust case for the compound's mechanism of action. This document is designed to empower researchers to navigate the complexities of target deconvolution with confidence and scientific rigor.
Part 1: The Strategic Blueprint for Target Discovery
The exploration of a novel compound's biological targets is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. Our strategy for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is built on a multi-pronged approach, integrating computational predictions with robust experimental validation. This ensures a comprehensive survey of the potential target landscape and minimizes the risk of pursuing false leads.
The overall workflow is designed to progressively narrow down the list of potential targets, starting from broad, unbiased screening and culminating in specific, high-confidence target validation.
Caption: A strategic workflow for the identification and validation of biological targets.
Part 2: In Silico & Phenotypic Screening - Charting the Initial Course
Before embarking on resource-intensive wet lab experiments, we leverage the power of computational modeling and high-throughput phenotypic screening to generate initial hypotheses about the potential biological space in which our compound may act.
In Silico Target Prediction (Target Fishing)
In silico target prediction, or "target fishing," utilizes the chemical structure of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol to predict its potential protein targets based on the principle of chemical similarity.[2][3] Various algorithms and databases can be employed for this purpose.
Methodology:
-
Compound Preparation: The 2D structure of the compound is converted into a 3D conformation using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Database Selection: A variety of online servers and databases will be utilized to cast a wide net. These platforms use different algorithms, including 2D similarity, 3D shape matching, and pharmacophore-based searches.[2]
-
Prediction and Analysis: The submitted structure is screened against extensive databases of known ligands and their targets. The output is a ranked list of potential protein targets.
Table 1: Recommended In Silico Target Prediction Servers
| Server | Principle | URL |
| SwissTargetPrediction | 2D/3D Similarity | [Link] |
| TargetNet | Deep Learning-based | [Link] |
| ChemMapper | 3D Pharmacophore Mapping | [Link] |
Expertise & Causality: By using multiple servers with different underlying algorithms, we mitigate the biases inherent in any single prediction method. The trifluoromethylphenyl group might suggest interactions with kinases, a hypothesis we would pay close attention to in the results.[1]
Phenotypic Screening
Phenotypic screening provides an unbiased view of the compound's effect on cellular behavior without a priori knowledge of its target. A widely used and powerful tool for this is the National Cancer Institute's NCI-60 cell line screen.
Methodology:
-
Compound Submission: Submit 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol to the NCI Developmental Therapeutics Program (DTP).
-
NCI-60 Screen: The compound is tested at a single high concentration against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Data Analysis: The results are reported as a mean graph of percent growth inhibition. The COMPARE algorithm can then be used to correlate the compound's pattern of activity with those of known anticancer agents, suggesting a potential mechanism of action.
Expertise & Causality: A unique pattern of cell line sensitivity can provide crucial clues. For instance, if the compound shows high activity against cell lines known to be dependent on a particular signaling pathway (e.g., PI3K/Akt/mTOR), this would strongly suggest that a component of this pathway is a potential target.[4][5]
Part 3: Experimental Target Identification - Fishing for the Truth
With hypotheses in hand from our initial screening, we move to the laboratory to directly identify the proteins that physically interact with 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. We will employ both affinity-based and label-free methods to ensure a comprehensive and robust identification process.[6][7]
Affinity Chromatography-Mass Spectrometry
This is a classic and powerful technique that uses an immobilized version of our compound to "fish" for its binding partners in a cell lysate.[8][9][10]
Caption: Workflow for affinity chromatography-mass spectrometry.
Detailed Protocol:
-
Synthesis of Affinity Probe: A derivative of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is synthesized with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). It is crucial to ensure that the point of attachment does not abrogate the compound's biological activity.
-
Preparation of Affinity Matrix: The synthesized probe is covalently coupled to activated agarose beads.
-
Cell Lysate Preparation: A relevant cell line (chosen based on phenotypic screening data) is lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pull-down: The cell lysate is incubated with the affinity matrix. Proteins that bind to the immobilized compound are captured.
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted, either by competition with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Trustworthiness: A critical control for this experiment is to run a parallel pull-down with beads that have not been coupled to the compound (or are coupled with an inactive analog) to identify and subtract non-specific binders.
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties. DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[8]
Detailed Protocol:
-
Cell Lysate Preparation: A cell lysate is prepared as in the affinity chromatography protocol.
-
Compound Incubation: Aliquots of the lysate are incubated with either 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol or a vehicle control (e.g., DMSO).
-
Protease Digestion: A protease (e.g., thermolysin) is added to both the compound-treated and control lysates for a limited time.
-
Quenching and SDS-PAGE: The digestion is stopped, and the protein samples are separated by SDS-PAGE.
-
Analysis: Protein bands that are present or more intense in the compound-treated lane compared to the control lane are excised and identified by mass spectrometry. These represent proteins that were protected from proteolysis by binding to the compound.
Expertise & Causality: DARTS provides an orthogonal approach to affinity chromatography. If the same protein is identified by both methods, it significantly increases our confidence that it is a genuine target.
Part 4: Target Validation and Mechanistic Elucidation
Identifying a protein that binds to our compound is only the first step. We must then validate that this interaction is responsible for the compound's biological effects.[12][13]
Biochemical Assays
Once candidate targets are identified, their direct interaction with 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol must be confirmed and quantified using in vitro biochemical assays.
Table 2: Biochemical Assays for Target Validation
| Assay Type | Purpose | Example |
| Binding Assays | ||
| Surface Plasmon Resonance (SPR) | To measure binding affinity (KD) and kinetics (kon, koff) | Biacore |
| Isothermal Titration Calorimetry (ITC) | To measure binding affinity (KD) and thermodynamics (ΔH, ΔS) | MicroCal |
| Functional Assays | ||
| Kinase Activity Assay | If the target is a kinase, to measure inhibition (IC50) | Kinase-Glo, Z'-LYTE |
| Enzyme Activity Assay | If the target is an enzyme, to measure inhibition (IC50) | Substrate-turnover assays |
Expertise & Causality: A low KD value from SPR or ITC confirms a high-affinity interaction. A low IC50 value in a functional assay demonstrates that the compound not only binds to the target but also modulates its activity.
Cell-Based Assays
The next crucial step is to demonstrate that the compound engages its target in a cellular context and that this engagement leads to the observed phenotype.
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in intact cells or cell lysates.[14] Ligand binding typically increases the melting temperature of the target protein. This provides direct evidence of target engagement in a cellular environment.
Pathway Analysis: If the validated target is part of a known signaling pathway (e.g., a kinase like mTOR or VEGFR-2), we can use techniques like Western blotting to assess the phosphorylation status of downstream substrates.[15][16][17][18] A change in the phosphorylation of these substrates upon compound treatment provides a direct link between target engagement and cellular signaling.
Caption: Hypothetical signaling pathway analysis.
In Vivo Model Validation: The Zebrafish Embryo Model
For compounds showing promise, particularly in cancer research, the zebrafish (Danio rerio) embryo model offers a rapid and cost-effective in vivo system for evaluating efficacy and toxicity.[19][20][21]
Methodology:
-
Toxicity Assessment: Determine the maximum tolerated concentration (MTC) of the compound in wild-type zebrafish embryos.
-
Xenograft Model: Inject human cancer cells (selected based on NCI-60 data) into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.
-
Compound Treatment: Treat the xenografted embryos with the compound at concentrations below the MTC.
-
Efficacy Evaluation: Monitor tumor growth and metastasis over several days using fluorescence microscopy. The anti-angiogenic effects can also be assessed in transgenic zebrafish lines with fluorescently labeled vasculature.[22][23]
Expertise & Causality: A reduction in tumor size or metastasis in the zebrafish model provides strong in vivo evidence that the compound has therapeutic potential and validates the overall target identification and validation strategy.
Conclusion: A Path Forward
The comprehensive, multi-faceted approach detailed in this guide provides a robust framework for elucidating the biological targets of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. By integrating in silico predictions, unbiased phenotypic screening, direct experimental target identification, and rigorous biochemical and in vivo validation, we can move from a position of uncertainty to one of deep mechanistic understanding. This knowledge is the bedrock upon which successful, targeted drug development programs are built.
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literature review of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and its analogs
An In-depth Technical Guide to 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and its Analogs: Synthesis, Mechanism, and Therapeutic Potential
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic scaffold, composed of a fused benzene and pyridine ring, is a "privileged structure" due to its ability to interact with various biological targets.[1][2] When combined with a trifluoromethylphenyl ethanol moiety, it gives rise to a class of compounds, exemplified by 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, with significant therapeutic potential. The incorporation of fluorine atoms can dramatically alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.[3]
This technical guide provides a comprehensive review of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and its analogs. We will delve into their synthesis strategies, explore their mechanisms of action, particularly in the contexts of antimalarial and anticancer activity, and analyze their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this important class of molecules.
Core Synthesis Strategies
The synthesis of quinoline-derived trifluoromethyl alcohols is a critical step in their development as therapeutic agents. A key strategy involves the functionalization of methyl quinolines with trifluoromethyl ketones.[4] This approach allows for the direct and efficient construction of the desired ethanol backbone.
General Synthesis Workflow
The synthesis typically begins with a substituted methyl quinoline, which is then reacted with a trifluoromethyl ketone in the presence of a suitable catalyst or reagent to induce a C-H functionalization and form the alcohol.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via C-H Functionalization
This protocol is a representative example based on the strategy of C-H functionalization of methyl quinolines.[4]
Objective: To synthesize 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Materials:
-
2-Methylquinoline
-
1-(4-(Trifluoromethyl)phenyl)ethan-1-one
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylquinoline (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the flask. The solution will typically develop a deep color, indicating the formation of the carbanion. Stir for 1 hour at -78 °C.
-
Aldol-type Reaction: In a separate flask, dissolve 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred carbanion solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanisms of Action and Biological Activity
Quinoline-based compounds exert their biological effects through diverse mechanisms. For 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and its analogs, the primary areas of investigation have been antimalarial and anticancer activities.
Antimalarial Activity: Disrupting Heme Detoxification
The most well-established mechanism for quinoline antimalarials like chloroquine and mefloquine is the interference with hemoglobin digestion within the malaria parasite, Plasmodium falciparum.[5][6]
During its lifecycle stage within human red blood cells, the parasite degrades hemoglobin in an acidic food vacuole to obtain amino acids.[7] This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin (also known as malaria pigment).[8][9]
Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole.[5][6] There, they are thought to bind to free heme, forming a complex that prevents its polymerization into hemozoin.[7] The buildup of this toxic drug-heme complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[6][7] While this is the primary proposed mechanism, more lipophilic quinolinemethanols may have alternative sites of action.[5][6]
Caption: Proposed antimalarial mechanism of quinoline ethanols.
Anticancer Activity: A Multifaceted Approach
Analogs of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol have demonstrated potent anticancer activity through various mechanisms.[4][10]
-
Induction of Apoptosis and Cell Cycle Arrest: Studies on novel 4-trifluoromethyl-2-anilinoquinoline derivatives, which share key structural motifs, show they can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[11][12] One representative compound was found to trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[10]
-
Kinase Inhibition: A significant finding is the identification of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds.[11][12] SGK1 is a kinase involved in cell survival, proliferation, and resistance to therapy, making it an attractive target for anticancer drug development.
-
Growth Inhibition: In a zebrafish embryo model, quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors, with some compounds showing more potent anticancer activity than the conventional chemotherapy drug cisplatin in in vitro cell proliferation assays.[4]
Table 1: Reported Anticancer Activity of Representative Quinoline Analogs
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ | Proposed Mechanism | Reference |
| 7-alkoxy-4-aminoquinoline | Human tumor cell lines | < 1.0 µM | p53/Bax-dependent apoptosis | [10] |
| Quinoline-derived trifluoromethyl alcohol | N/A (in vitro) | LC₅₀ = 14.14 µM | Cytotoxicity, Apoptosis | [4] |
| 2-morpholino-4-anilinoquinoline | HepG2 | 8.50 µM | N/A | [2] |
| 4-trifluoromethyl-2-anilinoquinoline | PC3, LNCaP, K562, HeLa | Superior efficacy (qualitative) | Apoptosis, Cell cycle arrest, SGK1 inhibition | [11][12] |
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For quinoline derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.
-
Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline core are critical. For a series of 4-aminoquinoline derivatives, large and bulky alkoxy substituents at the 7-position were found to be beneficial for antiproliferative activity.[10]
-
The Ethanol Linker: The hydroxyl group of the ethanol linker is often a key hydrogen bonding site for interaction with biological targets. Its stereochemistry can also play a crucial role in determining activity.
-
The Trifluoromethylphenyl Moiety: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that can enhance metabolic stability and membrane permeability. Its position on the phenyl ring (ortho, meta, or para) can significantly impact the compound's interaction with its target and, consequently, its biological activity.
-
Substituents at the 2- and 4-positions: For anticancer agents, an amino side chain at the 4-position was found to facilitate antiproliferative activity.[10] In another series, a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton displayed superior efficacy.[11][12]
Caption: Key structural regions influencing the biological activity of quinoline ethanol analogs.
Conclusion and Future Directions
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and its analogs represent a versatile and potent class of compounds with demonstrated efficacy as both antimalarial and anticancer agents. Their mechanism of action, particularly the well-understood interference with heme detoxification in malaria parasites and the emerging role of kinase inhibition in cancer, provides a solid foundation for further development.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the quinoline core and the trifluoromethylphenyl ring to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Further investigation into the specific molecular targets of the anticancer analogs, particularly validating their inhibition of SGK1 and other kinases in vivo.
-
Broadening Therapeutic Applications: Exploring the efficacy of these compounds against other diseases, including different types of cancer, other parasitic infections like leishmaniasis, and inflammatory disorders.[13][14]
-
Overcoming Drug Resistance: Designing analogs that are effective against drug-resistant strains of malaria and cancers that have developed resistance to standard therapies.
The rich chemistry and diverse biological activities of these quinoline derivatives ensure they will remain an area of intense interest for the discovery of new and effective therapeutic agents.[15]
References
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- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.
- Mechanism of action of quinoline drugs.
- Egan, T. J. (2000). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
- Solomon, V. R., & Lee, H. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(112), 92215-92230.
- Fauber, B. P., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 2047-2057.
- Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1851.
- MOLBASE. (n.d.). 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol.
- Sigma-Aldrich. (n.d.). 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465.
- Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3463.
- ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
- Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity.
- Solomon, V. R., & Lee, H. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
- Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
- Guisado, L., et al. (2021).
- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3234-3242.
- Kumar, S., et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13.
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A Technical Guide to the Computational Docking of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: A Workflow for Target-Based Drug Discovery
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile pharmacological profile.[1][2] This guide provides a comprehensive, in-depth walkthrough of a computational molecular docking study for a specific derivative, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. We address the strategic imperatives behind target selection, detail a rigorous, step-by-step protocol for ligand and protein preparation, outline the execution of the docking simulation, and provide a framework for the critical analysis of the resulting data. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the causality behind methodological choices to ensure a robust and scientifically valid in silico investigation.
Introduction and Strategic Context
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are recognized as "privileged structures" in drug discovery, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets.[3] Recent research has increasingly focused on quinoline-based molecules as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5]
Focus Molecule: 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
The subject of this guide, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 496947-30-9), is a member of the quinoline-derived trifluoromethyl alcohol class.[6][7] This class of compounds has shown promise as potent growth inhibitors in preclinical models.[7] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this molecule a compelling candidate for investigation.
The Role of In Silico Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1] It is an indispensable tool in modern drug discovery, enabling the rapid, cost-effective screening of virtual compound libraries, elucidation of potential mechanisms of action, and rational, structure-based design of more potent and selective drug candidates before committing resources to chemical synthesis and biological testing.[8][9]
Pre-Docking Phase: Target Identification and Selection
The success of any docking study is fundamentally dependent on the selection of a relevant and high-quality biological target. The choice is not arbitrary but is instead an evidence-based decision derived from existing literature and biological data.
Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)
Given the extensive documentation of quinoline derivatives as anticancer agents, a logical starting point is to investigate their effect on key oncogenic proteins.[9][10] Protein kinases are a major class of such targets.[4] Specifically, the Epidermal Growth Factor Receptor (EGFR) kinase domain is a well-validated target in oncology, and multiple studies have successfully docked and synthesized quinoline derivatives as potent EGFR inhibitors.[2][11] Therefore, for this guide, we will target the EGFR kinase domain.
Sourcing the Receptor Structure from the Protein Data Bank (PDB)
The PDB is the primary repository for 3D structural data of large biological molecules. For this study, we select the PDB entry 1M17 .
Justification for Selection:
-
Target: It represents the human EGFR kinase domain.
-
Co-crystallized Ligand: It is co-crystallized with a known quinazoline-based inhibitor, Erlotinib, which provides a validated active site for defining the docking search space.
-
Resolution: The structure has a resolution of 2.60 Å, which is sufficient for high-quality docking studies.
Methodology: A Validated Docking Workflow
This section provides a detailed, step-by-step protocol for performing the docking study. The workflow is designed to be self-validating and follows industry-standard practices.
Required Computational Tools
-
Molecular Modeling Suite: Schrödinger Suite (including LigPrep, Protein Preparation Wizard, and Glide) is a widely used platform.[9] Alternatively, open-source tools like AutoDock Vina, PyRx, and UCSF Chimera can be employed.
-
Visualization Software: PyMOL or UCSF Chimera for visual inspection and analysis.
Ligand Preparation Workflow
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with correct ionization states and stereochemistry.
Protocol:
-
Obtain 2D Structure: Draw 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in a chemical sketcher or obtain its SMILES string (O(C(c1ccc(cc1)C(F)(F)F)Cc2cccc3ccccc23)) and convert to a 3D structure.
-
Generate Ionization States: Use a tool like LigPrep to generate possible ionization states at a target pH of 7.4 ± 0.5. This step is critical as the protonation state dramatically affects a ligand's ability to form hydrogen bonds.
-
Generate Tautomers and Stereoisomers: The molecule has a chiral center at the alcohol-bearing carbon. It is essential to generate both R and S stereoisomers to be docked independently, as biological systems are often stereoselective.
-
Energy Minimization: Perform a robust energy minimization using a suitable force field (e.g., OPLS_2005). This ensures the starting conformation is not in a high-energy, sterically strained state, which would be non-representative of its bioactive conformation.
Receptor Preparation Workflow
Proper protein preparation is arguably the most critical step for a successful docking experiment. The raw PDB structure is not immediately usable and must be meticulously cleaned and optimized.
Protocol:
-
Import PDB Structure (1M17): Load the crystal structure into the modeling software.
-
Pre-processing:
-
Remove all non-essential components: water molecules beyond 5 Å from the active site, co-solvents, and all but one protein chain (Chain A in this case). The native ligand (Erlotinib) should also be removed after defining the binding site.
-
Causality: Water molecules can interfere with docking algorithms. Removing them clears the binding pocket, although advanced methods may consider key bridging waters.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens consistent with a physiological pH (7.4).
-
Assign Bond Orders and Charges: Correct any missing bond orders and assign partial atomic charges using a standard force field.
-
Optimize Hydrogen Bond Network: Reorient hydroxyl groups, thiol groups, and histidine tautomers to optimize the hydrogen-bonding network. This step is crucial for accurately predicting hydrogen bond interactions with the ligand.
-
Constrained Minimization: Perform a restrained, all-atom energy minimization. This relieves steric clashes and corrects structural artifacts from the crystallization process while ensuring the protein backbone does not deviate significantly from the experimentally determined coordinates.
Grid Generation and Molecular Docking
The grid defines the search space for the docking algorithm within the protein's active site.
Protocol:
-
Define Binding Site: Define the center of the docking grid based on the position of the co-crystallized ligand (Erlotinib) from the original PDB file. The grid box should be large enough to accommodate the ligand (e.g., a 20x20x20 Å cube).
-
Configure Docking Parameters:
-
Precision Mode: Use a high-precision mode (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide).
-
Ligand Flexibility: Allow the ligand to be fully flexible.
-
Receptor Flexibility: Employ induced-fit docking (IFD) or allow side-chain flexibility for key active site residues if a more dynamic binding model is required.
-
-
Execute Docking Run: Dock the prepared stereoisomers of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol against the prepared EGFR receptor grid.
Computational Docking Workflow Diagram
A flowchart of the comprehensive computational docking workflow.
Post-Docking Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses and associated scores. Rigorous analysis is required to extract meaningful biological hypotheses.
Analyzing Binding Affinity and Pose Selection
The docking score is a numerical value that estimates the binding affinity between the ligand and the protein. More negative values typically indicate stronger predicted binding.
Table 1: Hypothetical Docking Results for Ligand Stereoisomers
| Ligand Stereoisomer | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key H-Bond Interactions |
|---|---|---|---|
| (R)-enantiomer | -9.8 | -55.2 | Met769 (backbone), Thr766 |
| (S)-enantiomer | -8.5 | -48.9 | Met769 (backbone) |
It is crucial to analyze the top-ranked poses visually, as the best-scoring pose may not always be the most biologically relevant one.
Visualizing Binding Modes and Key Interactions
Using software like PyMOL, the predicted binding pose of the most promising candidate (the (R)-enantiomer in our hypothetical case) should be inspected in detail. The goal is to identify specific molecular interactions that anchor the ligand in the binding pocket.
Types of Interactions to Identify:
-
Hydrogen Bonds: The quinoline nitrogen and the hydroxyl group are key hydrogen bond donors/acceptors. Interactions with the hinge region of the kinase (e.g., Met769) are often critical for inhibition.
-
Hydrophobic Interactions: The trifluoromethylphenyl and quinoline ring systems can form favorable hydrophobic interactions with nonpolar residues in the active site (e.g., Leu764, Val702).
-
Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phe700.
Conceptual Ligand-Receptor Interaction Diagram
Conceptual diagram of key molecular interactions in the active site.
Validation and Bridging to Experimental Work
A computational result is a prediction, not a proof. It is essential to understand its limitations and to frame the results as testable hypotheses.
-
Self-Validation: A key step is to perform "re-docking." The native ligand (Erlotinib) is extracted from the crystal structure and docked back into the prepared receptor. The resulting pose should have a low Root Mean Square Deviation (RMSD) (< 2.0 Å) compared to its crystallographic position, validating that the docking protocol can reproduce a known binding mode.
-
Next Steps: The docking results provide a strong rationale for the next phase of drug discovery. The model predicts that the (R)-enantiomer is more potent. This hypothesis can be directly tested by synthesizing both enantiomers and evaluating their inhibitory activity against EGFR in biochemical and cell-based assays.[7][12] The predicted interactions can guide future structure-activity relationship (SAR) studies to design more potent analogs.
Conclusion
This technical guide has detailed a complete and robust workflow for the computational docking of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol against the EGFR kinase domain. By emphasizing the scientific rationale behind each step—from evidence-based target selection to meticulous preparation and critical analysis—we have established a framework for generating credible, actionable hypotheses for drug discovery. Molecular docking, when performed with this level of rigor, serves as a powerful and indispensable tool for accelerating the development of novel therapeutic agents.
References
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- Singh, U. P., et al. (2015). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4844-4848. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684496/]
- Kumar, M., et al. (2014). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [URL: https://www.researchgate.
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- 12. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction and Significance
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a chiral amino alcohol and a key structural motif found in various biologically active compounds. Notably, it serves as a crucial intermediate in the synthesis of mefloquine, a widely used antimalarial drug.[1] The presence of the quinoline ring and the trifluoromethylphenyl group imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. The described methodology is grounded in the well-established Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
Chemical Principles and Synthetic Strategy
The synthesis of the target molecule is achieved through a nucleophilic addition of a Grignard reagent to an aldehyde.[5][6] Specifically, (4-(trifluoromethyl)phenyl)magnesium bromide will be reacted with quinoline-2-carbaldehyde.
Reaction Scheme:
The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the quinoline-2-carbaldehyde. This leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired secondary alcohol.[6][7]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from the preparation of the Grignard reagent to the purification of the final product.
Caption: Experimental workflow for the synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Detailed Experimental Protocol
This protocol is a representative method based on established principles of Grignard reactions and analogous syntheses of related quinoline derivatives.[8][9] Researchers should adapt the procedure as necessary based on their specific laboratory conditions and available equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium turnings | Reagent | Sigma-Aldrich | Must be dry and free of oxide layer. |
| 1-Bromo-4-(trifluoromethyl)benzene | 99% | Acros Organics | |
| Anhydrous tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Stored over molecular sieves. |
| Iodine | Crystal, Reagent | J.T. Baker | For Grignard initiation. |
| Quinoline-2-carbaldehyde | 98% | Alfa Aesar | |
| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching the reaction. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | For drying the organic phase. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexane | ACS grade | For chromatography. | |
| Ethyl acetate | ACS grade | For chromatography. |
Step-by-Step Procedure
Part 1: Preparation of (4-(trifluoromethyl)phenyl)magnesium bromide
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and deposits on the magnesium surface. This helps to activate the magnesium.
-
Initiation of Grignard Reagent Formation: Add a small portion of a solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Completion of Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 1-bromo-4-(trifluoromethyl)benzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown color.
Part 2: Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
-
Reaction Setup: In a separate dry flask, dissolve quinoline-2-carbaldehyde (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere. Cool this solution to 0 °C using an ice bath.
-
Nucleophilic Addition: Slowly add the freshly prepared Grignard reagent solution from Part 1 to the cooled solution of quinoline-2-carbaldehyde via a cannula or dropping funnel. The addition should be done dropwise to control the exothermic reaction.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[10] The polarity of the eluent can be gradually increased to achieve optimal separation.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13][14][15][16]
Expected Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-7.20 (m, 10H, Ar-H), 5.50 (d, 1H, CH-OH), 4.80 (d, 1H, CH-OH), 3.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.5, 147.0, 145.0, 137.0, 130.0, 129.5, 129.0, 128.5, 127.5, 127.0, 126.0, 125.5 (q, J = 272 Hz, CF₃), 121.5, 75.0 (CH-OH).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₈H₁₄F₃NO.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[17]
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all glassware and solvents are scrupulously dry. Activate magnesium with iodine and gentle heating. |
| Low yield of the final product. | Incomplete formation of the Grignard reagent; side reactions. | Ensure complete reaction of magnesium. Control the reaction temperature during the addition of the Grignard reagent to minimize side reactions. |
| Difficulty in purification. | Presence of byproducts such as biphenyl from the Grignard reagent. | Optimize the stoichiometry of the Grignard reagent. Use a carefully selected gradient elution for column chromatography. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol on a laboratory scale. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in medicinal chemistry and drug discovery. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of quinoline-based compounds.
References
- Dassonville-Klimpt, A., Jonet, A., Pillon, M., Mullié, C., & Sonnet, P. (2011). Mefloquine derivatives: synthesis, mechanisms of action, antimicrobial activities. Mini reviews in medicinal chemistry, 11(13), 1130-1144.
- Navarro, M., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters.
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ResearchGate. (n.d.). Scheme 1. Synthesis of mefloquine analogs 2 and 3. Retrieved from [Link]
- Kucharski, D. J., Jaszczak, M. K., & Boratyński, P. J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 27(3), 1003.
- Nakamura, A. (2010).
- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572.
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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Reaction Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions between Grignard reagents and Quinoline N‐oxides. Retrieved from [Link]
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
-
Chemistry Stack Exchange. (2019, January 8). Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
- Chemistry LibreTexts. (2021, October 30). 19.
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Quora. (n.d.). How does Grignard reagent react with isoquinoline?. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. Retrieved from [Link]
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LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, March 19). Nucleophilic addition of grignard reagent. Retrieved from [Link]
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ResearchGate. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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- Ohnmacht, C. J., Jr, Davis, F., & Lutz, R. E. (1971). Antimalarials. 5. Alpha-Dibutylaminomethyl- and alpha-(2-piperidyl)-3-quinolinemethanols. Journal of medicinal chemistry, 14(1), 17-24.
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Application Note: A Research Framework for Investigating the Anticancer Potential of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3][4] Compounds incorporating this moiety have been shown to exert their effects through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, induction of apoptosis, and modulation of critical cell signaling pathways.[4][5][6] The specific compound, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, is a novel molecule combining the quinoline core with a trifluoromethylphenyl group—a common modification to enhance metabolic stability and target affinity—and an ethanol linker.
While direct biological data for this specific molecule is not yet available in published literature, its structural components provide a strong rationale for investigating its potential as an anticancer agent. This document serves as a comprehensive guide for researchers, outlining a logical, evidence-based framework for the initial characterization and mechanistic evaluation of this compound in cancer cell lines. The protocols and hypotheses herein are synthesized from established methodologies and the known activities of structurally related quinoline derivatives.
Section 1: Rationale and Hypothesized Mechanism of Action
The therapeutic potential of quinoline derivatives is often dictated by the substitutions on the quinoline ring.[1] Specifically, substitutions at the C-2 position have been linked to potent anticancer activity across a wide range of cancer cell lines, including breast, lung, prostate, and colon cancers.[7][8] The combination of the quinoline scaffold with other pharmacophores frequently leads to compounds that induce apoptosis and interfere with key pro-survival signaling cascades.[4][6]
A prevalent mechanism of action for many advanced quinoline-based anticancer agents is the inhibition of the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10] We hypothesize that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol may function by suppressing this critical survival pathway while simultaneously activating intrinsic apoptotic machinery.
Hypothesized Signaling Pathway: The proposed mechanism suggests the compound inhibits the phosphorylation (activation) of Akt. This downstream event prevents the activation of mTOR, a master regulator of protein synthesis and cell growth. Concurrently, inhibition of Akt can relieve its suppression of pro-apoptotic proteins (like Bad), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Hypothesized mechanism targeting the Akt/mTOR pathway and inducing apoptosis.
Section 2: Initial In Vitro Screening and Profiling
The first step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative activity across a panel of clinically relevant cancer cell lines. This provides baseline efficacy data and helps identify sensitive cancer types for further mechanistic studies.
Recommended Cell Line Panel:
-
MCF-7: Estrogen-receptor positive breast cancer.
-
A549: Non-small cell lung cancer.
-
PC-3: Androgen-independent prostate cancer.
-
HCT-116: Colorectal cancer.
Experimental Workflow: The logical flow for initial characterization involves determining the half-maximal inhibitory concentration (IC50) and then proceeding to mechanistic assays to understand how the compound works.
Caption: Workflow for initial screening and mechanistic investigation of the compound.
Protocol 2.1: Cell Viability and IC50 Determination via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Complete cell culture medium (e.g., DMEM) with 10% FBS.
-
96-well flat-bottom cell culture plates.
-
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (dissolved in DMSO to create a 10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Rationale: Allows cells to adhere and enter a logarithmic growth phase before treatment.
-
-
Compound Preparation: Prepare serial dilutions of the compound stock in complete medium. A common final concentration range is 0.01 µM to 100 µM. Include a "vehicle control" well containing only the highest concentration of DMSO used.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Scientist's Note: The incubation time can be varied (e.g., 24, 48, 72h) to assess time-dependent effects. 72h is a standard endpoint for IC50 determination.
-
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (as 100% viability). Plot the normalized values against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Summarize the calculated IC50 values in a table for clear comparison.
| Cell Line | Cancer Type | IC50 (µM) after 72h Exposure |
| MCF-7 | Breast | [Experimental Value] |
| A549 | Lung | [Experimental Value] |
| PC-3 | Prostate | [Experimental Value] |
| HCT-116 | Colorectal | [Experimental Value] |
| HeLa | Cervical | [Experimental Value] |
Section 3: Mechanistic Elucidation Protocols
Once a potent cytotoxic effect is confirmed, the following protocols can elucidate the underlying mechanism of action. These should be performed using concentrations at and around the determined IC50 value.
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Ethanol fixation permeabilizes the cells, allowing the DNA-staining dye to enter.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will correlate with the fluorescence intensity, allowing for quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[6][13]
Protocol 3.2: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.1 for a relevant time point (e.g., 24 hours).
-
Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Rationale: In early apoptosis, phosphatidylserine flips to the outer cell membrane and is bound by Annexin V. In late apoptosis/necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.[14]
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Protocol 3.3: Western Blot Analysis of Key Signaling Proteins
This protocol directly tests the hypothesized impact on the Akt/mTOR pathway and apoptosis markers.
Procedure:
-
Protein Extraction: Treat cells in 6-well plates or 10 cm dishes with the compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Recommended Primary Antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-mTOR (Ser2448), Total mTOR, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-Actin or GAPDH).
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Self-Validation: Comparing the phosphorylated (active) form of a protein to its total protein level is crucial to determine if the compound is inhibiting activation rather than just reducing overall protein expression. The loading control ensures equal protein was loaded in each lane.
-
Section 4: Concluding Remarks and Future Directions
This document provides a robust, hypothesis-driven framework for the initial preclinical evaluation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Based on the extensive body of literature surrounding quinoline derivatives in oncology, there is a strong scientific premise to investigate this compound's anticancer properties.[1][4][5] The successful execution of these protocols will establish its cytotoxic profile and provide initial insights into its mechanism of action.
Positive results from this initial phase, such as potent sub-micromolar IC50 values and confirmed modulation of the Akt/mTOR pathway and apoptosis, would warrant further investigation. Future directions could include:
-
Expanding the cell line panel to include drug-resistant models.
-
Investigating effects on other known quinoline targets, such as topoisomerases or tubulin dynamics.[1][6]
-
Assessing activity in 3D spheroid or organoid models, which more closely mimic the tumor microenvironment.
-
In vivo toxicity and efficacy studies, potentially using models such as the zebrafish embryo, which has been used for related compounds.[15]
By following a logical and methodologically sound approach, researchers can effectively characterize this novel compound and determine its potential for further development as a therapeutic agent.
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Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]
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Gontijo, R. J. F., Roa-Acosta, D., & de Oliveira, R. B. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(34), 24654-24681. [Link]
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Singh, T., Sharma, A., Saha, B., & Kumar, A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
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Gunaseelan, S., & Ramaswamy, K. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-cancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
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Li, L., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. [Source provided as ResearchGate, specific journal not listed in snippet]. [Link]
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ChemInform Abstract: A Review on the Synthesis and Anti-Cancer Activity of 2-Substituted Quinolines. (2015). ChemInform, 46(32). [Link]
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Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]
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Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(37), 16121-16137. [Link]
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Park, S. Y., Kim, Y. H., & Kim, Y. H. (2013). How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells. Neural Regeneration Research, 8(20), 1830-1839. [Link]
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Al-Nuaimi, M. W., Zhang, K., Wright, G., & Sittaramane, V. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1831-1835. [Link]
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He, C., & Crews, F. T. (2005). Ethanol inhibits L1 cell adhesion molecule activation of mitogen-activated protein kinases. Journal of Neurochemistry, 94(6), 1648-1660. [Link]
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Wang, H., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]
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Pastorino, J. G., Shulga, N., & Hoek, J. B. (2003). TNF-alpha-induced cell death in ethanol-exposed cells depends on p38 MAPK signaling but is independent of Bid and caspase-8. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(3), G503-G516. [Link]
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Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4930. [Link]
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Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. [Source provided as ResearchGate, specific journal not listed in snippet]. [Link]
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Shaik, A. B., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. [Link]
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Ron, D., & Barak, S. (2016). Signaling Pathways Mediating Alcohol Effects. Current Topics in Behavioral Neurosciences, 28, 1-38. [Link]
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Ron, D., & Messing, R. O. (2005). Signaling Cascades Regulating NMDA Receptor Sensitivity to Ethanol. Alcohol Research & Health, 28(4), 184-188. [Link]
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Hayashi, R., Luk, H., Horio, D., & Dashwood, R. (1996). Inhibition of apoptosis in colon tumors induced in the rat by 2-amino-3-methylimidazo[4,5-f]quinoline. Cancer Research, 56(19), 4307-4310. [Link]
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Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5735-5747. [Link]
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Rauf, M. A., et al. (2018). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Letters, 16(5), 6439-6445. [Link]
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He, C., & Ron, D. (2006). Ethanol Disrupts Axon Outgrowth Stimulated by Netrin-1, GDNF, and L1 by Blocking their Convergent Activation of Src Family Kinase Signaling. Journal of Neurochemistry, 98(5), 1603-1613. [Link]
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Santillano, D. R., et al. (2009). Ethanol Affects Transforming Growth Factor beta1-initiated Signals: Cross-Talking Pathways in the Developing Rat Cerebral Wall. Journal of Neurochemistry, 110(3), 856-866. [Link]
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developing a cell-based assay for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol activity
Application Notes & Protocols:
Topic: Developing a Cell-Based Assay for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol Activity
Audience: Researchers, scientists, and drug development professionals.
A High-Throughput Cell-Based Luciferase Reporter Assay to Identify Modulators of NF-κB Signaling
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their diverse mechanisms of action often involve interference with key signaling pathways, such as the inhibition of topoisomerase, tubulin polymerization, and various kinases.[3][4] The compound of interest, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, is a novel quinoline derivative. Given the established roles of similar structures in modulating cellular signaling, we hypothesized that it may act on critical pathways involved in inflammation and oncogenesis.[1][5][6]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[7][8] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[7][9] Consequently, the NF-κB pathway is a prime target for therapeutic intervention. This application note details the development and validation of a robust, high-throughput cell-based assay designed to screen for and characterize the activity of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol as a potential modulator of the NF-κB signaling pathway.
The primary assay utilizes a stable HEK293 cell line engineered with an NF-κB response element driving the expression of a luciferase reporter gene.[9][10][11] Inhibition of the pathway is measured by a reduction in luciferase activity following stimulation with Tumor Necrosis Factor-alpha (TNFα), a potent activator of the canonical NF-κB pathway.[12][13] To ensure the reliability of our findings, we also describe a crucial secondary assay to assess cell viability, thereby distinguishing true pathway inhibition from general cytotoxicity.[14][15][16]
Principle of the Assay
The primary assay is a luciferase-based reporter gene assay. It employs a genetically modified Human Embryonic Kidney 293 (HEK293) cell line that stably expresses a firefly luciferase reporter gene under the control of a promoter containing multiple copies of the NF-κB response element (RE).[11][17]
In an unstimulated state, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation with an activator like TNFα, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[8][18] This frees NF-κB to translocate to the nucleus, bind to the NF-κB REs, and drive the transcription of the luciferase gene.[12][19] The resulting luciferase protein catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to NF-κB activity.[19][20]
A potential inhibitor, such as 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, will interfere with this signaling cascade, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.
To differentiate between specific inhibition of the NF-κB pathway and non-specific effects due to cytotoxicity, a secondary assay measuring cell viability is performed in parallel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses cell metabolic activity.[21] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by measuring the absorbance. A decrease in absorbance indicates reduced cell viability.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line | Promega | E8580 |
| DMEM, high glucose, GlutaMAX™ Supplement | Gibco | 10566016 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%), Phenol Red | Gibco | 25200056 |
| Recombinant Human TNF-alpha (TNFα) | R&D Systems | 210-TA |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO), Hybri-Max™ | Sigma-Aldrich | D2650 |
| 96-well, flat-bottom, white-walled plates | Corning | 3917 |
| 96-well, flat-bottom, clear plates | Corning | 3596 |
Part 1: Primary Screening Assay - NF-κB Luciferase Reporter Assay
This protocol is designed to determine the dose-dependent inhibitory effect of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol on TNFα-induced NF-κB activation.
Experimental Workflow Diagram
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Step-by-Step Protocol
Day 1: Cell Culture and Seeding
-
Cell Maintenance: Culture GloResponse™ NF-κB-RE-luc2P HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells between 20% and 90% confluency.
-
Cell Preparation: On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL.
-
Plate Seeding: Dispense 100 µL of the cell suspension (20,000 cells) into each well of a 96-well, white-walled, clear-bottom plate.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
Day 2: Compound Addition, Stimulation, and Detection
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in 100% DMSO. Perform a serial dilution in complete growth medium to create 2X working concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.
-
Compound Addition: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions to the designated wells. Include "vehicle control" wells (containing 0.5% DMSO in medium) and "unstimulated control" wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C with 5% CO₂.
-
Stimulation: Prepare a 2X working solution of TNFα (20 ng/mL) in complete growth medium. Add 100 µL of this solution to all wells except the "unstimulated control" wells. For the unstimulated wells, add 100 µL of complete growth medium. The final volume in each well will be 200 µL, and the final TNFα concentration will be 10 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C with 5% CO₂.[22]
-
Luminescence Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's instructions.[17] c. Add 100 µL of the prepared reagent to each well. d. Place the plate on an orbital shaker for 3-5 minutes at low speed to ensure cell lysis and mixing. e. Incubate for an additional 10 minutes at room temperature, protected from light. f. Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Normalization: The percentage of NF-κB inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (RLUCompound - RLUUnstimulated) / (RLUVehicle - RLUUnstimulated)]
-
RLUCompound : Relative Light Units from wells treated with the test compound and TNFα.
-
RLUUnstimulated : Relative Light Units from wells with cells but no TNFα or compound.
-
RLUVehicle : Relative Light Units from wells treated with vehicle (DMSO) and TNFα.
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the NF-κB signal.
Part 2: Orthogonal Assay - Cell Viability (MTT Assay)
This protocol is essential to confirm that the observed inhibition of NF-κB activity is not a result of compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol
-
Cell Seeding: Follow steps 1-5 from the primary assay protocol, but use a 96-well, clear, flat-bottom plate suitable for colorimetric measurements.
-
Compound Addition: Prepare and add the compound dilutions exactly as described in the primary assay (Day 2, steps 1-2).
-
Incubation: Incubate the plate for a total of 7 hours (to match the combined pre-incubation and stimulation time of the primary assay) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C with 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculation: The percentage of cell viability is calculated as follows:
% Viability = 100 x (AbsCompound / AbsVehicle)
-
AbsCompound : Absorbance of wells treated with the test compound.
-
AbsVehicle : Absorbance of wells treated with vehicle (DMSO) only.
-
-
CC₅₀ Determination: Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the CC₅₀ (50% cytotoxic concentration).
Assay Validation and Interpretation
A successful assay should meet the following criteria:
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | ≥ 0.5 | Ensures a sufficient signal window between positive (vehicle + TNFα) and negative (unstimulated) controls for reliable hit identification. |
| Signal-to-Background Ratio | ≥ 10 | Indicates a robust assay response to the TNFα stimulus. |
| DMSO Tolerance | No significant effect on cell viability or NF-κB activation at the final assay concentration (≤ 0.5%). | Confirms that the vehicle does not interfere with the assay results. |
Interpreting the Results:
-
Selective Inhibition: The compound is considered a selective inhibitor of the NF-κB pathway if it has a potent IC₅₀ value in the primary assay and a significantly higher CC₅₀ value (e.g., >10-fold) in the cytotoxicity assay. This indicates that the observed effect is due to pathway modulation and not cell death.
-
Cytotoxic Effect: If the IC₅₀ and CC₅₀ values are similar, the compound is likely cytotoxic, and the reduction in the luciferase signal is a secondary effect of cell death. Such compounds may be flagged as non-specific hits.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | - Inconsistent cell seeding- Suboptimal TNFα concentration- Reagent dispensing error | - Ensure a single-cell suspension and use a calibrated multichannel pipette.- Perform a dose-response curve for TNFα to determine the optimal EC₈₀ concentration.- Verify pipette accuracy and reagent preparation. |
| High Well-to-Well Variability | - Edge effects in the 96-well plate- Incomplete cell lysis or mixing | - Use the outer wells as blanks or fill them with sterile PBS.- Ensure adequate mixing after adding the luciferase reagent. |
| IC₅₀ and CC₅₀ are Similar | - Compound is cytotoxic at active concentrations. | - The compound is not a specific inhibitor. Consider structure-activity relationship (SAR) studies to identify less toxic analogs. |
References
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]
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Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
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NF-κB Reporter (Luc) - HEK293 Recombinant Cell line. BPS Bioscience. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine. [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
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The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
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NF-kappaB Signaling Pathway. RayBiotech. [Link]
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HEK-Dual™ Cell Line | NF-κB & IFN Reporter HEK293 cells. InvivoGen. [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]
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THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Cytotoxicity Assays. Enzo Life Sciences. [Link]
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GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line. Promega. [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
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The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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NFkB Luciferase Reporter HEK293 Stable Cell Line. Signosis. [Link]
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Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. Origene. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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NF-κB TWO-Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
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Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
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Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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(PDF) Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. ResearchGate. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
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Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. [Link]
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Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]
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Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]
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Application Notes & Protocols for the Analytical Quantification of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a chiral aromatic alcohol containing a quinoline heterocycle and a trifluoromethylphenyl group. While its specific applications are still emerging, analogous quinoline-based structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of a chiral center at the alcohol carbon means the molecule exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological properties. Therefore, the development of robust and reliable analytical methods to quantify the total amount of the compound and to determine its enantiomeric purity is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance in drug development.
This technical guide provides detailed protocols for three distinct analytical methodologies for the characterization of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol:
-
Achiral Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for determining the total concentration of the analyte in bulk drug substances or simple formulations.
-
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC): A critical method for separating and quantifying the individual enantiomers to assess enantiomeric excess or purity.
-
High-Sensitivity Bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying trace levels of the analyte in complex biological matrices such as plasma, essential for pharmacokinetic and toxicokinetic studies.
Each protocol is designed to be a self-validating system, grounded in established analytical principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).
Part 1: Achiral Quantification by Reverse-Phase HPLC-UV
Principle and Rationale
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis. This technique separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The quinoline and trifluoromethylphenyl moieties of the target molecule provide sufficient hydrophobicity to be well-retained on a C18 column, allowing for effective separation from polar impurities. Ultraviolet (UV) detection is employed due to the strong chromophoric nature of the quinoline ring system, which provides excellent sensitivity. A wavelength is selected where the analyte exhibits maximum absorbance to ensure a high signal-to-noise ratio.
Experimental Protocol
1. Materials and Reagents
-
Analyte Reference Standard: 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (Purity ≥98%)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (FA, ACS Grade) or Trifluoroacetic Acid (TFA, ACS Grade)
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array (DAD) or variable wavelength (VWD) UV detector.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards.
-
Sample Preparation (e.g., for drug substance): Accurately weigh ~10 mg of the sample, dissolve in the diluent in a 10 mL volumetric flask. Dilute further with the diluent to bring the concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately hydrophobic compounds, providing good resolution and peak shape. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if the method is transferred. |
| Gradient | 60% B to 95% B over 10 min | A gradient elution ensures that the analyte is eluted with a good peak shape and that any more hydrophobic impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring good sensitivity. |
| Detection | UV at ~230 nm or 275 nm | The quinoline ring system has strong absorbance in this region. A full UV scan of the analyte should be run to determine the optimal wavelength. |
5. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample using the linear regression equation.
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if it meets the criteria in Table 2.
Workflow and Performance
Caption: Workflow for Achiral HPLC-UV Analysis.
Table 1: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) |
Application Notes and Protocols for In Vivo Evaluation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Methanol
The compound 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold known for a wide range of biological activities.[1] The presence of a trifluoromethyl group often enhances metabolic stability and cellular permeability of drug candidates. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, related quinoline-derived trifluoromethyl alcohols have been investigated for their potential as anticancer agents.[2] This has spurred interest in their therapeutic possibilities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vivo evaluation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, from initial toxicity assessments to pharmacokinetic profiling and efficacy studies.
The protocols outlined herein are designed to establish a foundational understanding of the compound's behavior in a living system, a critical step in the preclinical drug development process.[3][4] Adherence to rigorous experimental design and ethical considerations is paramount for generating reproducible and translatable data.[5][6]
Part 1: Foundational In Vivo Studies: Safety and Tolerability
The initial phase of in vivo testing is focused on establishing the safety profile of the test compound. These studies are essential for determining a safe dose range for subsequent pharmacokinetic and efficacy experiments.[7][8]
Maximum Tolerated Dose (MTD) Study
The MTD study is an acute toxicity assessment to identify the highest dose of a drug that does not cause unacceptable side effects.[8][9]
Protocol: Single-Dose Escalation MTD Study in Mice
-
Animal Model: Select a common rodent model such as BALB/c or C57BL/6 mice, typically 6-8 weeks old.[10][11] Use both male and female animals to assess for any sex-dependent toxicity.[12]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Dose Preparation: Formulate 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be uniform and stable.
-
Dose Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose and escalate in subsequent cohorts based on the observed toxicity.
-
Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Observations should include changes in appearance, behavior, and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or signs of serious toxicity.
-
Data Analysis: Record all observations and body weight data.
Data Presentation: Example MTD Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) |
| Vehicle Control | 5 | 0/5 | None observed | +5% |
| 10 | 5 | 0/5 | None observed | +4% |
| 30 | 5 | 0/5 | Mild lethargy at 4h, resolved by 24h | +2% |
| 100 | 5 | 1/5 | Significant lethargy, ruffled fur | -8% in survivors |
| 300 | 5 | 5/5 | Severe lethargy, ataxia | N/A |
Workflow for MTD Determination
Caption: Workflow for a single-dose escalation MTD study.
Part 2: Pharmacokinetic (PK) Profiling
Understanding how the body processes a drug (Absorption, Distribution, Metabolism, and Excretion - ADME) is fundamental to designing effective dosing regimens.[13][14]
In Vivo Pharmacokinetic Study
This study aims to determine key PK parameters such as half-life, clearance, and bioavailability.[9][15]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use cannulated Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing: Administer a single, non-toxic dose of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol intravenously (IV) and via the intended therapeutic route (e.g., oral) to separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.[9]
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters.
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 30 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 |
| Half-life (t1/2) (h) | 4.5 | 5.0 |
| Clearance (mL/h/kg) | 3.1 | N/A |
| Bioavailability (%) | N/A | 47 |
Pharmacokinetic Study Workflow
Caption: Workflow for a single-dose pharmacokinetic study.
Part 3: Efficacy Evaluation in a Relevant Disease Model
Once the safety and pharmacokinetic profiles are established, the next step is to assess the therapeutic efficacy of the compound in a relevant animal model of disease.[11][16] Given the potential anticancer activity of related compounds, a tumor xenograft model is a logical choice.[2]
Xenograft Tumor Model Study
This study will evaluate the ability of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol to inhibit tumor growth in vivo.
Protocol: Human Tumor Xenograft Study in Nude Mice
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of human tumor cells.[10]
-
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., a line known to be sensitive to quinoline-based compounds, if known, or a common line like A549 lung cancer or MCF-7 breast cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Group Allocation and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, test compound at one or more dose levels, and a positive control). Administer the compound daily for a specified period (e.g., 21 days).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes and clinical observations.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the findings.[17][18]
Data Presentation: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1500 | - | - |
| Compound X | 30 | 800 | 47 | <0.05 |
| Positive Control | 10 | 400 | 73 | <0.01 |
Efficacy Study Workflow
Sources
- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. Preclinical development - Wikipedia [en.wikipedia.org]
- 5. network.febs.org [network.febs.org]
- 6. Key Elements of In Vivo Study Design [education.learning.jax.org]
- 7. fda.gov [fda.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pharmacy.umich.edu [pharmacy.umich.edu]
- 10. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 11. ijrpc.com [ijrpc.com]
- 12. Tackling In Vivo Experimental Design [modernvivo.com]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. ojs.ikm.mk [ojs.ikm.mk]
- 15. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathology Models for Efficacy studies - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a chiral molecule of significant interest in pharmaceutical research, structurally related to the antimalarial drug mefloquine. The presence of a stereocenter at the carbinol carbon results in two enantiomers, which may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and purify these enantiomers is crucial for drug development and stereochemical-biological activity studies. This application note provides a detailed protocol for the preparative and analytical chiral High-Performance Liquid Chromatography (HPLC) purification of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with varying stabilities. This difference in stability results in different retention times, allowing for their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including aryl carbinols and related structures.
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis for methodological choices and a practical, step-by-step protocol for implementation in a laboratory setting.
Scientific Rationale and Method Development
The successful chiral separation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs are the most versatile and widely used for chiral separations.[1][2] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are excellent candidates. These CSPs offer a combination of π-π, hydrogen bonding, and dipole-dipole interactions that are effective for resolving aromatic and alcohol-containing chiral molecules. For the target compound, which contains both a quinoline and a trifluoromethylphenyl group, these interactions are key to achieving enantioseparation. A validated method for the closely related compound, mefloquine, successfully utilized an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) column (Chiralpak IG-3), indicating that this type of stationary phase is highly suitable.[3][4][5]
Mobile Phase Optimization
The choice of mobile phase significantly impacts retention, selectivity, and resolution. Both normal-phase and reversed-phase chromatography can be employed for chiral separations.
-
Normal-Phase Mode: This mode, typically using a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is often the first choice for chiral separations on polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the chiral recognition mechanism. For basic compounds like the quinoline-containing target molecule, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[6]
-
Reversed-Phase Mode: Reversed-phase chromatography, using aqueous-organic mobile phases, is also a viable option. A validated method for mefloquine enantiomers employed a mobile phase of methanol and 10 mM ammonium acetate.[3][4] Another method utilized acetonitrile and a triethylammonium acetate buffer.[7] Buffers are used to control the ionization state of the analyte and improve reproducibility.
For this application note, a normal-phase method will be detailed due to its generally superior selectivity for this class of compounds on polysaccharide-based CSPs.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Caption: HPLC Purification Workflow for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Materials and Methods
Materials
-
Racemic 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: Synthesized in-house or obtained from a commercial supplier.
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).
-
Mobile Phase Additive: Diethylamine (DEA).
-
HPLC System: A preparative or analytical HPLC system equipped with a pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Chiral HPLC Column: A polysaccharide-based chiral stationary phase column. Recommended columns are from the CHIRALPAK® or CHIRALCEL® series (e.g., CHIRALPAK® IG, IA, IB, or AD).
Instrumentation and Columns
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard Analytical HPLC | Preparative HPLC System |
| Column | CHIRALPAK® IG (4.6 x 250 mm, 5 µm) | CHIRALPAK® IG (20 x 250 mm, 5 µm) |
| Detector | UV-Vis Detector | UV-Vis Detector with flow cell |
| Fraction Collector | - | Automated Fraction Collector |
Detailed Protocols
Protocol 1: Analytical Method Development and Enantiomeric Purity Assessment
This protocol is for determining the retention times of the enantiomers and assessing the enantiomeric purity of a sample.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
HPLC System Preparation:
-
Install the analytical chiral column (e.g., CHIRALPAK® IG, 4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 280 nm, a wavelength where quinoline derivatives typically show strong absorbance.[3][4]
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
Record the chromatogram and note the retention times (t_R) for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 is considered baseline separation.
-
Protocol 2: Preparative HPLC Purification
This protocol is for the separation and purification of the individual enantiomers from a racemic mixture.
-
Mobile Phase Preparation:
-
Prepare a sufficient volume of the optimized mobile phase from the analytical method (e.g., n-Hexane/Isopropanol/Diethylamine, 90:10:0.1, v/v/v).
-
Ensure the mobile phase is thoroughly degassed.
-
-
HPLC System and Column Preparation:
-
Install the preparative chiral column (e.g., CHIRALPAK® IG, 20 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate appropriate for the column diameter (e.g., 10-15 mL/min) until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 280 nm.
-
-
Sample Preparation for Preparative Run:
-
Dissolve the racemic mixture in a minimal amount of a suitable solvent (ideally the mobile phase) to create a concentrated solution. The maximum loading capacity will depend on the column dimensions and the resolution of the enantiomers.
-
Filter the concentrated sample solution.
-
-
Preparative Separation and Fraction Collection:
-
Perform a small test injection to confirm the retention times on the preparative column.
-
Inject the concentrated sample onto the column.
-
Monitor the chromatogram and set the fraction collector to collect the eluent corresponding to each enantiomeric peak.
-
-
Post-Purification Processing:
-
Combine the fractions for each enantiomer.
-
Remove the solvent from the collected fractions using a rotary evaporator.
-
Determine the enantiomeric purity of each isolated enantiomer using the analytical HPLC method described in Protocol 1.
-
Assess the chemical purity by a suitable achiral HPLC method or other analytical techniques (e.g., NMR, MS).
-
Expected Results and Data Analysis
The described method is expected to provide good separation of the two enantiomers of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. The following table summarizes typical chromatographic parameters that should be calculated.
| Parameter | Symbol | Formula | Desired Value |
| Retention Factor | k' | (t_R - t_0) / t_0 | > 2 |
| Separation Factor | α | k'_2 / k'_1 | > 1.1 |
| Resolution | Rs | 2(t_R2 - t_R1) / (w_1 + w_2) | ≥ 1.5 |
Where t_R is the retention time, t_0 is the void time, k'_1 and k'_2 are the retention factors for the first and second eluting enantiomers, and w_1 and w_2 are the peak widths at the base.
A successful separation will yield two distinct peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer in the sample. For a racemic mixture, the peak areas should be approximately equal.
Troubleshooting
-
Poor Resolution (Rs < 1.5):
-
Decrease the flow rate.
-
Optimize the mobile phase composition by varying the percentage of the alcohol modifier.
-
Try a different alcohol modifier (e.g., ethanol instead of isopropanol).
-
Evaluate a different chiral stationary phase.
-
-
Peak Tailing:
-
Increase the concentration of the basic additive (e.g., DEA to 0.2%).
-
Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
-
-
High Backpressure:
-
Check for blockages in the system.
-
Filter the mobile phase and sample.
-
Reverse-flush the column (if permitted by the manufacturer).
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. By leveraging a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, this method enables both the analytical assessment of enantiomeric purity and the preparative isolation of individual enantiomers. The provided protocols are robust starting points that can be further optimized to meet specific laboratory requirements, thereby supporting the advancement of research and development in medicinal chemistry and pharmacology.
References
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology, 12(6), 2761-2765.
-
Saleh, O. A., El-Azzouny, A. A., Badawey, A. M., & Aboul-Enein, H. Y. (2012). A Validated HPLC Method for Separation and Determination of Mefloquine Enantiomers in Pharmaceutical Formulations. Gazi University Journal of Science, 25(2), 377-383.
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). ResearchGate.
-
Raffiunnisa, Jaishetty, N., Ganesh, P., Patel, M., Talismanov, V., Alwera, S., & Sehlangia, S. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861.
-
Enantioselective separation of racemic Mefloquine in bulk. (2019). ResearchGate.
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor. (2016). Journal of Chromatographic Science, 54(9), 1549-1555.
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). ResearchGate.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(11), 1074-1084.
-
Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2022). ResearchGate.
-
Chiral HPLC Method Development. I.B.S. Analytical.
-
Chankvetadze, B., Burjanadze, N., & Blaschke, G. (2003). Enantioseparation of Erythro-Mefloquine and Its Analogues in Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 41-49.
-
CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
-
Application Notes: Chiral. LCGC International.
-
A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. (2025). BenchChem.
-
Chiral stationary phases for HPLC. (2020). ResearchGate.
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. (2011). International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-112.
-
Chiral HPLC Separations. Phenomenex.
-
A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (2025). BenchChem.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2020). Journal of Pharmaceutical Analysis, 10(4), 307-319.
-
Chiral Separations by High-Performance Liquid Chromatography. (2015). ResearchGate.
-
Chiral Drug Separation. (2004). Encyclopedia of Supramolecular Chemistry.
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
-
HPLC Detection and Evaluation of Chiral Compounds with a Laser-Based Chiroptical Detector. (1998). LCGC North America, 16(11), 1004-1014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Note & Protocols: Formulation Strategies for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in Biological Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of the novel compound 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Given the limited public data on this specific molecule, this guide establishes a foundational strategy based on its predicted physicochemical properties derived from its chemical structure. We present a tiered, logic-driven approach to developing aqueous-compatible formulations suitable for a range of in vitro and in vivo biological assays, ensuring experimental reproducibility and scientific integrity.
Introduction and Physicochemical Prediction
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a heterocyclic compound featuring a quinoline core, a trifluoromethylphenyl group, and a secondary alcohol. The presence of multiple aromatic rings and a trifluoromethyl group strongly suggests that the compound is highly lipophilic and, consequently, will exhibit poor aqueous solubility.[1] It is estimated that approximately 40% of currently marketed drugs and up to 90% of developmental drug candidates are poorly water-soluble, making robust formulation a critical step in preclinical evaluation.[2][3]
The primary challenge in preparing this compound for biological assays is to create a homogenous, stable formulation that ensures consistent cellular or systemic exposure without vehicle-induced artifacts. This guide provides a systematic workflow to address this challenge.
Predicted Properties of the Target Compound:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 317.31 g/mol | Based on chemical formula C₁₈H₁₄F₃NO.[4][] |
| Aqueous Solubility | Very Low / Poor | The large, rigid aromatic quinoline and trifluoromethylphenyl structures are hydrophobic.[1][6] |
| Lipophilicity (LogP) | High | Expected due to the prevalence of nonpolar moieties. |
| BCS Classification | Likely Class II or IV | Assumed low solubility; permeability would need experimental determination.[7] |
A Tiered Strategy for Formulation Development
A multi-step, tiered approach is the most efficient method for developing a suitable formulation. This strategy begins with the simplest methods for early-stage in vitro work and progresses to more complex vehicles required for in vivo studies.
Caption: Tiered workflow for formulation development.
Tier 1 & 2: Formulation for In Vitro Assays
For most cell-based assays, the standard approach is to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous culture medium.[8]
Protocol 3.1: Preparation of a High-Concentration DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds, making it the default choice for initial in vitro screening.[8][9]
Objective: To prepare a sterile, high-concentration (e.g., 10-50 mM) stock solution for storage and subsequent dilution.
Materials:
-
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol powder
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile syringe filter (0.22 µm, PTFE or other DMSO-compatible membrane)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of the compound powder (e.g., 3.17 mg for a 1 ml of 10 mM solution).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder. Vortex vigorously for 2-5 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be employed if necessary, but monitor for any signs of degradation.
-
Sterilization: Draw the resulting solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile, labeled container.[10] This step is critical for removing any potential microbial contamination.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality & Trustworthiness:
-
Why DMSO? Its high solubilizing power allows for a concentrated stock, minimizing the volume of organic solvent added to the final cell culture.[11]
-
Why Sterile Filtration? Powdered compounds are typically not sterile. Filtration ensures that the stock solution will not contaminate cell cultures.[10]
-
Why Aliquots? Repeated freeze-thaw cycles can cause the compound to precipitate out of solution over time, leading to inaccurate concentrations in experiments.
Protocol 3.2: Preparation of In Vitro Working Solutions
The critical step is diluting the DMSO stock into the aqueous cell culture medium without causing the compound to precipitate.[12]
Objective: To prepare the final, assay-ready concentration of the compound in culture medium while maintaining solubility.
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.
-
Serial Dilution (Recommended): It is often best to perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:100 into pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to the final culture volume.
-
Mixing Technique: When diluting, add the stock solution dropwise into the vortexing medium. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.
-
Vehicle Control: Crucially, prepare a "vehicle control" by adding the same final concentration of DMSO to the medium as is present in the highest concentration of the test compound. This ensures any observed biological effects are not due to the solvent itself.[11] The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[11]
Troubleshooting Precipitation:
-
If precipitation occurs, consider reducing the final concentration.
-
The presence of serum proteins (like albumin in FBS) can help stabilize some hydrophobic compounds in solution.
-
For highly insoluble compounds, consider using a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the final medium.[13][14][15] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes that enhance the aqueous solubility of guest molecules.[13][16]
Tier 3: Formulation for In Vivo Assays
In vivo studies require formulations that are sterile, biocompatible, and capable of maintaining the drug in solution at the required concentration for administration (e.g., intravenous, intraperitoneal, or oral).[17][18] Simple DMSO solutions are generally unsuitable for direct in vivo use due to toxicity and poor solubility upon injection into the bloodstream.
A decision on the appropriate vehicle often depends on the required dose, the route of administration, and the compound's intrinsic solubility.
Caption: Decision tree for selecting an in vivo vehicle.
Protocol 4.1: Co-Solvent Formulation for Parenteral Administration
This protocol describes a commonly used vehicle for poorly soluble compounds, often referred to as a "TWEEN®/PEG" system.[19] It combines solvents and surfactants to create a stable, injectable solution.[2][20]
Objective: To prepare a sterile solution suitable for IP or IV injection in small animals.
Example Vehicle Composition:
-
5-10% DMSO
-
30-40% Polyethylene Glycol 400 (PEG 400)
-
5-10% TWEEN® 80 (Polysorbate 80)
-
Quantum Satis (q.s.) with Saline or PBS
Materials:
-
High-concentration DMSO stock of the compound (from Protocol 3.1)
-
Polyethylene Glycol 400 (PEG 400), sterile grade
-
TWEEN® 80, sterile grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
Procedure:
-
Component Mixing Order is Critical: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG 400: Add the PEG 400 and vortex thoroughly until the solution is completely homogenous. PEG 400 acts as a co-solvent and viscosity modifier.[9][21]
-
Add TWEEN® 80: Add the TWEEN® 80 and vortex again. TWEEN® 80 is a non-ionic surfactant that aids in solubilization by forming micelles.[22][23]
-
Final Dilution: Slowly add the saline or PBS dropwise while continuously vortexing to bring the formulation to the final volume. This slow addition is crucial to prevent the compound from precipitating out of the more aqueous final solution.
-
Final Quality Control: Inspect the final formulation visually for any signs of precipitation or cloudiness. It should be a clear, homogenous solution. A vehicle control containing all components except the drug must be prepared and administered to a control group of animals.
Causality & Trustworthiness:
-
Why this combination? DMSO provides initial solubilization, PEG 400 acts as a bridging co-solvent, and TWEEN® 80 stabilizes the compound in the final aqueous vehicle through micellar encapsulation.[20][21] This multi-component system is a robust strategy for many "brick-dust" type molecules.[3]
-
Why the specific order? Adding the aqueous component last and slowly ensures that the compound remains in a favorable solvent environment throughout the dilution process, minimizing the risk of precipitation.
-
Vehicle Toxicity: Always conduct a preliminary maximum tolerated dose (MTD) study for the vehicle alone to ensure it does not cause adverse effects at the intended volume of administration.
Quality Control, Storage, and Handling
Validation:
-
Visual Inspection: All prepared formulations should be visually clear and free of particulates.
-
Stability: For longer-term studies, the stability of the final formulation should be assessed. Store a sample under the intended use conditions (e.g., 4°C or room temperature) and visually inspect for precipitation over time.
-
pH Measurement: Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 6.5-7.5) for the intended route of administration.
Storage:
-
DMSO Stocks: Store at -20°C or -80°C in small, single-use aliquots.
-
In Vivo Formulations: Due to the complex nature of these vehicles, it is highly recommended to prepare them fresh on the day of use. Aqueous-based formulations are more susceptible to microbial growth and physical instability.
References
- Vertex AI Search. (2022).
- Vertex AI Search. (n.d.). Excipients for Parenterals.
- Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?.
- Roquette. (n.d.).
- Bridges Lab Protocols. (2018).
- ResearchGate. (2014).
- MedicinesComplete. (n.d.). Pharmaceutical Excipients.
- PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- FAO AGRIS. (2016).
- BenchChem. (n.d.).
- Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52.
- Pharma Excipients. (2022).
- Semantic Scholar. (n.d.). Handbook of Pharmaceutical Excipients.
- Sigma-Aldrich. (n.d.). 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol.
- PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Protocols.io. (2021).
- Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
- BenchChem. (n.d.).
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Wikipedia. (n.d.). Quinoline.
- PubChem - NIH. (n.d.). Quinoline.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
- adi yugatama. (n.d.). Handbook of Pharmaceutical Excipients.
- MOLBASE. (n.d.). 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol.
- BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
- Google Books. (2016).
- Sciencemadness Wiki. (n.d.). Quinoline.
- OAText. (n.d.).
- ResearchGate. (n.d.).
- Asian Journal of Pharmaceutics. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- C&EN. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- MDPI. (n.d.). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels.
- BOC Sciences. (n.d.). CAS 496947-30-9 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
- PMC - PubMed Central. (n.d.).
- NIH. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model.
- PubMed. (n.d.).
- Contract Pharma. (2017). Optimizing Drug Solubility.
- PMC - PubMed Central. (2019).
- PMC - PubMed Central. (n.d.).
- PMC - PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Sigma-Aldrich. (n.d.). 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol | 493024-38-7.
- Zanco Journal of Pure and Applied Sciences. (n.d.).
- ResearchGate. (2025).
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Sinfoo Biotech. (n.d.). 2-quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol.
- NIH Public Access. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
- Research Journal of Pharmacy and Technology. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Core Synthesis Overview
The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is typically achieved via a nucleophilic addition of an organometallic reagent to a carbonyl compound. The most common and direct route involves the reaction of a quinolin-2-yl organometallic species with 4-(trifluoromethyl)benzaldehyde, or the addition of a 4-(trifluoromethyl)phenyl organometallic reagent to quinoline-2-carbaldehyde. This guide will focus on the Grignard reagent-based approach, a robust and widely used method for forming carbon-carbon bonds.[1][2]
Reaction Scheme
Caption: General reaction pathway for the Grignard synthesis.
Troubleshooting Guide
Experiencing low yields can be frustrating. This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.
Logical Troubleshooting Workflow
Before diving into specific issues, follow this general workflow to diagnose the problem.
Caption: A decision tree for troubleshooting low product yield.
Q1: My reaction shows low conversion of starting materials. What are the likely causes?
Low conversion indicates that the reaction is not proceeding to completion. This typically points to issues with reagent activity or suboptimal reaction conditions.[3]
Possible Cause 1: Inactive Grignard Reagent The Grignard reagent is the powerhouse of this reaction, but it is also highly sensitive.
-
Causality: Grignard reagents are strong bases and nucleophiles that react readily with even weakly acidic protons, such as those from water.[1] Any moisture in the glassware, solvent, or starting materials will quench the reagent, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Solvents must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Verify Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents reaction. Gently crush the turnings or use a crystal of iodine or 1,2-dibromoethane to activate the surface.
-
Confirm Reagent Formation: After the initial exotherm subsides, the solution should be cloudy and greyish. You can perform a Gilman test or a simple quenching test on a small aliquot to confirm the presence of the active reagent.
-
Possible Cause 2: Poor Quality Aldehyde The electrophile must be pure to ensure an efficient reaction.
-
Causality: Aldehydes can oxidize over time to form the corresponding carboxylic acid.[3] The carboxylic acid will react with and consume two equivalents of the Grignard reagent (one for deprotonation, one for addition to the carbonyl), drastically reducing the amount available to form the desired product.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of the 4-(trifluoromethyl)benzaldehyde by NMR or GC-MS.
-
Purify if Necessary: If significant carboxylic acid or other impurities are present, purify the aldehyde by distillation or column chromatography.
-
Possible Cause 3: Suboptimal Temperature Temperature plays a critical role in reaction kinetics.
-
Causality: Grignard additions are often performed at 0°C or room temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions.[4]
-
Troubleshooting Steps:
-
Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent at 0°C to control the initial exotherm.
-
Allow to Warm: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.
-
Temperature Screening: If yield is still low, perform small-scale experiments at different temperatures (e.g., room temperature, 40°C) to find the optimum.[3]
-
Q2: I'm observing significant side product formation. How can I identify and minimize these?
Side products compete with the main reaction pathway, directly consuming reagents and lowering the yield.
Possible Side Reaction 1: Enolization This occurs when the Grignard reagent acts as a base instead of a nucleophile.
-
Causality: If the aldehyde possesses acidic α-protons, a bulky Grignard reagent can deprotonate the α-carbon to form an enolate. While 4-(trifluoromethyl)benzaldehyde lacks α-protons, this is a crucial consideration if quinoline-2-carbaldehyde is used with a different Grignard.
-
Mitigation Strategy: Use a less sterically hindered Grignard reagent or switch to an organolithium reagent, which is generally more nucleophilic and less basic.
Possible Side Reaction 2: Wurtz Coupling This is a common side reaction during the formation of the Grignard reagent.
-
Causality: The Grignard reagent can react with unreacted alkyl/aryl halide to form a dimer.
-
Mitigation Strategy: Ensure slow, dropwise addition of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Possible Side Reaction 3: Reduction of the Aldehyde The aldehyde is reduced to the corresponding primary alcohol.
-
Causality: This can occur if there are β-hydrides in the Grignard reagent (not applicable for an aryl Grignard) or via other single-electron transfer (SET) pathways. The trifluoromethyl group makes the aldehyde's carbonyl carbon highly electrophilic, which can favor SET.[5]
-
Mitigation Strategy:
-
Maintain a lower reaction temperature (0°C) to favor the nucleophilic addition pathway.
-
Consider using a different organometallic reagent, such as an organozinc or organocerium (via transmetallation with CeCl₃), which are known to suppress reduction pathways.
-
Q3: My crude reaction mixture looks promising, but my final yield is low after work-up and purification. What's happening?
Product loss during isolation is a common and often overlooked problem.[3]
Problem Area 1: Aqueous Work-up The quenching and extraction steps are critical for isolating the product.
-
Causality: The product is a tertiary alcohol with a basic quinoline nitrogen. During acidic work-up, this nitrogen can be protonated, making the molecule water-soluble and difficult to extract into an organic solvent. Conversely, if the aqueous layer is too basic, emulsions can form.
-
Troubleshooting Protocol:
-
Quenching: Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic buffer that effectively hydrolyzes the magnesium alkoxide without making the solution strongly acidic.[6]
-
Extraction: After quenching, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
pH Adjustment: If the product remains in the aqueous layer, carefully basify the solution with NaHCO₃ or dilute NaOH to a pH of ~8-9 to deprotonate the quinoline nitrogen and increase its organic solubility. Be cautious not to go too basic.
-
Washings: Wash the combined organic layers with brine to remove excess water and break up emulsions.
-
Problem Area 2: Purification The final purification step can lead to significant product loss.
-
Causality: The product contains both a hydroxyl group and a basic nitrogen, which can cause it to streak or decompose on standard silica gel.
-
Troubleshooting Protocol:
-
Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). This will neutralize the acidic sites on the silica surface.
-
Recrystallization: Recrystallization is often a better alternative. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale to find conditions that provide good recovery of pure crystals.
-
Acid-Base Extraction: As an alternative to chromatography, an acid-base extraction can be used. Dissolve the crude product in an organic solvent, extract with dilute HCl to move the product into the aqueous phase, wash the aqueous phase with ether to remove non-basic impurities, and then basify the aqueous phase and re-extract the pure product back into an organic solvent.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this reaction? A: Anhydrous tetrahydrofuran (THF) is generally the best choice. It effectively solvates the Grignard reagent and has a suitable boiling point. Anhydrous diethyl ether is also a classic choice.[6][8] Avoid solvents with acidic protons like alcohols or water.
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent |
| Diethyl Ether | 4.3 | 34.6 | Good |
| Dichloromethane (DCM) | 9.1 | 40 | Poor (can react with Grignard) |
| Toluene | 2.4 | 111 | Moderate (often requires higher temp) |
Q: How can I be certain my reaction is complete? A: The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture over time. Quench the aliquot with a drop of sat. NH₄Cl solution and spot it on a TLC plate against a spot of the starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is complete.
Q: Could the quinoline nitrogen interfere with the reaction? A: Yes, it's possible. The Lewis basicity of the quinoline nitrogen could lead to coordination with the magnesium center of the Grignard reagent. This can potentially reduce the nucleophilicity of the reagent. However, in many cases, the reaction proceeds without issue. If you suspect this is a problem, using a more reactive organolithium reagent or a transmetallation procedure (e.g., with CeCl₃) could be beneficial.
Detailed Experimental Protocols
Protocol 1: Preparation of 2-Quinolinylmagnesium Bromide
-
Setup: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen.
-
Reagents: Add magnesium turnings (1.2 equivalents) to the flask.
-
Initiation: Add a small crystal of iodine.
-
Solvent: Add anhydrous THF via syringe.
-
Halide Addition: Dissolve 2-bromoquinoline (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.
-
Reaction: Once initiated, add the remaining 2-bromoquinoline solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (40-50°C) for an additional 1-2 hours to ensure complete formation. The resulting dark grey/brown solution is ready for the next step.
Protocol 2: Synthesis and Work-up
-
Cooling: Cool the freshly prepared Grignard solution to 0°C using an ice bath.
-
Aldehyde Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (0.9 equivalents, to ensure consumption) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes, keeping the internal temperature below 10°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on triethylamine-deactivated silica gel.
References
- Shibata, N., et al. (n.d.).
- Dilman, A. D., & Levin, V. V. (2011). Nucleophilic Trifluoromethylation of C=N Bonds. European Journal of Organic Chemistry.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021).
- Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.
- PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. (2006).
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI.
- Nucleophilic Addition of Benzylboronates to Activ
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Al-Nuaimi, M., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- Nucleophilic Addition Reactions of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
- Grignard Reagent and Aldehyde (or Ketone) (Mechanism). (2014). YouTube.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- Process for purification of linagliptin. (n.d.).
- Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide.
- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). NIH.
- Reactions between Grignard reagents and Quinoline N‐oxides. (n.d.).
- Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions. (n.d.).
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021). Chad's Prep.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (n.d.). MDPI.
- Process for the preparation and purification of amorolfine hydrochloride. (n.d.).
- Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl]. (n.d.).
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Welcome to the technical support center for the synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.
I. Reaction Overview and Key Challenges
The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is typically achieved through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, in this case, (4-(trifluoromethyl)phenyl)magnesium bromide, to 2-quinolinecarboxaldehyde.[1][2] While straightforward in principle, this reaction is sensitive to a number of variables that can significantly impact its success.
Common challenges include:
-
Low Yields: Often a result of incomplete reactions, side reactions, or degradation of the product.
-
Formation of Impurities: Side products can complicate purification and reduce the overall yield of the desired compound.
-
Difficulty in Purification: The polarity of the product and potential impurities can make chromatographic separation challenging.
This guide will address these issues in a practical, question-and-answer format, providing you with the insights needed to overcome these hurdles.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this Grignard reaction can stem from several factors. Here's a breakdown of the most common culprits and how to address them:
-
Poor Quality Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[3] Ensure your (4-(trifluoromethyl)phenyl)magnesium bromide is fresh or has been properly stored under an inert atmosphere.[4] If preparing it in-house, ensure all glassware is flame-dried and the reaction is conducted under strictly anhydrous conditions.[3]
-
Inactive Magnesium: When preparing the Grignard reagent, the magnesium turnings must be activated. This can be achieved by stirring them vigorously overnight under an inert gas to create a fine, highly reactive powder.[3] Adding a small crystal of iodine can also help initiate the reaction.[3]
-
Incorrect Stoichiometry: An excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde. A 1.5 to 2-fold excess is a good starting point.
-
Low Reaction Temperature: Grignard additions to aldehydes are typically carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.[5] If the temperature is too high, you may see an increase in byproducts.
-
Slow Addition Rate: The Grignard reagent should be added slowly to the aldehyde solution to control the exotherm of the reaction and prevent localized high concentrations that can lead to side reactions.
Q2: I am observing a significant amount of a byproduct that I suspect is a result of a Wurtz-type coupling. How can I minimize this?
A2: The formation of 4,4'-bis(trifluoromethyl)biphenyl is a common side reaction, resulting from the coupling of the Grignard reagent with the unreacted aryl halide (Wurtz-Fittig reaction). To minimize this:
-
Slow Addition of Aryl Halide: When preparing the Grignard reagent, add the 4-(trifluoromethyl)bromobenzene slowly to the magnesium suspension. This keeps the concentration of the aryl halide low, disfavoring the coupling reaction.
-
Optimal Temperature: Maintain a gentle reflux during the Grignard formation to ensure a steady reaction rate without promoting excessive side reactions.[6]
Q3: The purification of the final product by column chromatography is proving difficult. Are there any tips to improve separation?
A3: The polarity of the desired alcohol and potential impurities can make for a challenging separation. Here are some strategies:
-
Solvent System Optimization: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Acid/Base Wash: Before chromatography, an aqueous workup with a mild acid (like ammonium chloride) followed by a wash with a saturated sodium bicarbonate solution can help remove some impurities.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[7] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis.
Problem 1: The Grignard reagent formation is sluggish or fails to initiate.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Magnesium Surface | 1. Mechanically activate the magnesium by grinding it gently in a mortar and pestle under an inert atmosphere. 2. Chemically activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of gas indicates activation.[3] | The magnesium surface is often coated with a passivating layer of magnesium oxide. Activation exposes fresh, reactive metal. |
| Wet Solvent or Glassware | 1. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert gas (e.g., argon or nitrogen).[3] 2. Use freshly distilled, anhydrous solvent (THF is generally preferred for Grignard reagent stability).[3] | Grignard reagents are strong bases and will be quenched by even trace amounts of water. |
| Impure Aryl Halide | 1. Purify the 4-(trifluoromethyl)bromobenzene by distillation if its purity is questionable. | Impurities in the starting material can inhibit the reaction. |
Problem 2: Low conversion of 2-quinolinecarboxaldehyde.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Grignard Reagent | 1. Titrate the Grignard reagent before use to determine its exact concentration and ensure an adequate excess is used. | The actual concentration of the Grignard reagent can be lower than theoretical due to partial degradation. |
| Complexation of Grignard Reagent | 1. Consider the addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions), to enhance the electrophilicity of the aldehyde carbonyl. | The nitrogen atom in the quinoline ring can coordinate with the magnesium of the Grignard reagent, reducing its nucleophilicity. A stronger Lewis acid can preferentially coordinate with the carbonyl oxygen.[1] |
| Reaction Temperature Too Low | 1. While low temperatures are generally preferred, if the reaction is stalling, allow it to slowly warm to room temperature and monitor the progress by TLC. | Increasing the temperature can provide the necessary activation energy for the reaction to proceed to completion. |
Problem 3: Formation of a dark, tarry reaction mixture.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction Temperature Too High | 1. Maintain a consistently low temperature during the addition of the Grignard reagent. Use a cryostat or a well-insulated ice/salt bath. | High temperatures can lead to polymerization and other decomposition pathways of the aldehyde and/or product. |
| Presence of Oxygen | 1. Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process. | Oxygen can promote the formation of radical species that can lead to undesired side reactions and polymerization. |
| Acidic Impurities | 1. Ensure the starting aldehyde is free of acidic impurities. If necessary, purify it by chromatography or recrystallization before use. | Acidic protons will quench the Grignard reagent and can catalyze decomposition reactions. |
IV. Experimental Workflow & Diagrams
General Experimental Protocol
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum.
-
Cool the flask under a positive pressure of argon.
-
Add magnesium turnings and a crystal of iodine.
-
In the dropping funnel, place a solution of 4-(trifluoromethyl)bromobenzene in anhydrous THF.
-
Add a small portion of the aryl halide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
-
Grignard Addition:
-
In a separate flame-dried flask, dissolve 2-quinolinecarboxaldehyde in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Workup and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Mechanism
Caption: The Grignard reaction mechanism for the synthesis.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting the synthesis.
V. References
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Quinoline compounds and process of making same - Google Patents.
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. biosynth.com [biosynth.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
<
Introduction
Welcome to the technical support guide for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. Due to its chemical structure, featuring a lipophilic trifluoromethylphenyl group and a weakly basic quinoline moiety, this compound is classified as poorly water-soluble, which can present significant hurdles in experimental design and data reproducibility.
This guide provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. Our goal is to empower you with the scientific rationale and practical methodologies to achieve consistent and reliable solubilization for your in vitro and in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Q1: Why is my compound precipitating in my aqueous buffer (e.g., PBS pH 7.4)?
A1: The precipitation you are observing is a direct result of the compound's inherent physicochemical properties. There are two primary structural features responsible:
-
High Lipophilicity: The molecule contains two large aromatic ring systems (quinoline and phenyl) and a trifluoromethyl (-CF3) group. These features make the compound highly hydrophobic (water-repelling), causing it to favor a solid, crystalline state over being dissolved in a polar solvent like water.
-
Weakly Basic Nature: The nitrogen atom in the quinoline ring acts as a weak base.[1][2][3] In neutral or alkaline solutions (like PBS at pH 7.4), this nitrogen is not protonated, and the molecule remains in its less soluble, neutral form. For weakly basic drugs, solubility dramatically decreases as the pH increases above their pKa.[4][5][6]
Q2: What is the single most important factor I should consider to improve solubility in a buffer?
A2: pH is the most critical and impactful factor. The compound is a weak base due to the quinoline nitrogen, which has a pKa value estimated to be in the range of 4.5 to 5.5.[1][7][8] By lowering the pH of your buffer to at least one to two units below the pKa (e.g., pH 3.5 - 4.5), you can protonate the quinoline nitrogen. This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby dramatically increasing its aqueous solubility.[5][9][10]
Q3: I need to make a high-concentration stock solution. What solvent should I use?
A3: For high-concentration stock solutions (e.g., 10-50 mM), you must use a water-miscible organic solvent. The most common and effective choice is Dimethyl Sulfoxide (DMSO) .[9][11][12] Ethanol is also a viable option.[11][12] These solvents are capable of disrupting the crystal lattice of the solid compound and effectively solvating its hydrophobic regions.
Crucial Consideration: When diluting this organic stock into your aqueous experimental buffer, the final concentration of the organic solvent should be kept to a minimum, typically below 0.5% (v/v) , to avoid solvent-induced artifacts or cytotoxicity in biological assays.[9]
Q4: Are there other methods besides pH adjustment to improve solubility?
A4: Yes, several formulation strategies can be employed, often in combination with pH adjustment. These include:
-
Co-solvents: Using small amounts of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in the final buffer can increase solubility.[13][14][15][]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18][19] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is water-soluble.[17][20][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]
-
Surfactants: Surfactants form micelles that can encapsulate the drug, but their use in cellular assays can be complicated by potential cytotoxicity.
Part 2: In-Depth Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols and decision-making workflows to systematically address solubility issues.
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
This is a common phenomenon known as "fall-out" or "crashing out," where the compound is soluble in the organic stock but not in the final aqueous medium.
Root Cause Analysis:
The aqueous buffer cannot accommodate the high concentration of the hydrophobic drug once the primary organic solvent (DMSO) is diluted.
Workflow for Resolution:
The following diagram illustrates a systematic approach to resolving this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 1: Systematic pH-Dependent Solubility Screen
This protocol will determine the optimal pH for solubilizing your compound.
Objective: To identify the lowest pH that maintains the compound in solution at the desired concentration.
Materials:
-
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
-
DMSO
-
A series of buffers (e.g., citrate, acetate, phosphate) to create a pH range from 3.0 to 7.4
-
pH meter
-
Vortex mixer
-
Clear glass vials or 96-well plate
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Buffers: Prepare a set of buffers at various pH values (e.g., 3.0, 4.0, 4.5, 5.0, 5.5, 6.0, 7.4).
-
Dilution: In separate clear vials, add the appropriate volume of your DMSO stock to each buffer to reach your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and below 0.5%.
-
Mixing: Immediately vortex each vial vigorously for 30 seconds after adding the stock.
-
Equilibration & Observation:
-
Allow the vials to stand at room temperature for 1-2 hours.
-
Visually inspect each vial against a dark background for any signs of precipitation (cloudiness, crystals, film). This is a form of kinetic solubility assessment.[22]
-
For a more rigorous thermodynamic solubility measurement, samples can be shaken for 24-48 hours.[23][24]
-
-
Data Analysis: Record the highest pH at which the compound remains completely dissolved. This is your optimal working pH.
Self-Validation:
-
Run a vehicle control (DMSO without compound) in each buffer to ensure the buffer itself is stable.
-
Confirm the final pH of each solution after the addition of the DMSO stock to ensure it has not significantly changed.
Issue 2: The required pH for solubility is not compatible with my biological assay.
Many cell-based assays require a physiological pH of ~7.4. If your compound requires a pH of 4.5 to stay in solution, you cannot simply lower the pH of your cell culture media.
Solution Strategy: Formulation with Excipients
In this scenario, you must use a formulation approach to keep the drug soluble at a biocompatible pH. The use of cyclodextrins is a highly effective and widely used method.[17][18][19][20][]
| Strategy | Mechanism of Action | Common Excipients | Pros | Cons |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[13][14][25] | Propylene Glycol, PEG 400, Ethanol | Simple to prepare; effective at moderate concentrations. | Can cause cytotoxicity at higher concentrations; may alter protein conformation. |
| Complexation | Encapsulates the hydrophobic drug within a soluble carrier molecule.[17][] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High solubilization capacity; generally low cytotoxicity; can improve stability.[17][19] | Can be more expensive; may affect drug-target binding kinetics if affinity is very high. |
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of the compound complexed with HP-β-CD, which can then be diluted into physiological buffers without precipitation.
Materials:
-
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 4g of HP-β-CD in a final volume of 10 mL of PBS). Gently warm and stir until fully dissolved. This will be your "vehicle."
-
Weigh the Compound: Weigh out the amount of your compound needed for your desired final stock concentration (e.g., for a 1 mM stock in 1 mL, use the compound's formula weight in mg).
-
Form the Complex:
-
Add the powdered compound directly to the 40% HP-β-CD vehicle.
-
Vortex vigorously for 1-2 minutes.
-
Place on a magnetic stirrer and mix for 24-48 hours at room temperature. The solution should become clear as the complex forms. Gentle heating (40-50°C) can sometimes accelerate this process.
-
-
Sterilization (Optional): Filter the final solution through a 0.22 µm syringe filter appropriate for aqueous solutions.
-
Usage: This complexed stock solution can now be diluted into your cell culture media or physiological buffer for your experiment.
Self-Validation:
-
Always prepare a "vehicle control" using the 40% HP-β-CD solution without the drug to treat a control group in your experiment. This is critical to ensure that the cyclodextrin itself does not affect your experimental outcome.
-
Visually confirm the final stock is a clear, particle-free solution.
References
-
Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Patel, A. et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Zhang, Y. et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics. [Link]
-
Pawar, P. et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Garg, A. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Khuspe, P. et al. (2023). New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. ResearchGate. [Link]
-
PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Garg, A. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]
-
Singh, A. et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Solubility of Things. [Link]
-
Jantratid, E. et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: mefloquine hydrochloride. FIP. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
PubChem. (n.d.). Quinoline. PubChem - NIH. [Link]
-
mVOC 4.0. (n.d.). Quinoline. mVOC 4.0. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
-
Tran, H. T. T. et al. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]
-
Sharma, P. et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Bergström, C. A. S. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Correlation between the quinoline nitrogen pKa (pKa1) and the... ResearchGate. [Link]
-
PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
-
Muselík, J. et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. [Link]
-
Leito, I. et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem.[Link]
-
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]
-
PubChem. (2026). 2-(6-fluoro-1-methyl-2H-quinolin-4-yl)ethanol. PubChem - NIH. [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion. [Link]
-
Chemical Synthesis Database. (2025). 1-phenyl-1-quinolin-2-ylethanol. Chemical Synthesis Database. [Link]
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mefloquine hydrochloride | Gap Channel Blockers: Tocris Bioscience [rndsystems.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvency: Significance and symbolism [wisdomlib.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 24. researchgate.net [researchgate.net]
- 25. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Technical Support Center: Purification of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of this molecule. Given its structural features—a basic quinoline nucleus, a chiral alcohol center, and a lipophilic trifluoromethylphenyl group—Compound 1 presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of Compound 1 in a direct question-and-answer format.
Q1: My compound is streaking severely on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?
A1: Root Cause & Solution
This is the most frequently reported issue and is almost certainly caused by the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to significant tailing (streaking) and poor chromatographic performance.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1]
-
Primary Recommendation: Add 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 80:20 Hexane:Ethyl Acetate, modify it to 80:20:0.5 Hexane:Ethyl Acetate:NEt₃.
-
Alternative: A 7N solution of ammonia in methanol can also be used, typically at 0.5-1% of the total mobile phase volume.
-
-
Switch the Stationary Phase: If a basic modifier is insufficient or incompatible with downstream applications, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds like quinolines. Start with neutral alumina and screen solvent systems.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of triethylamine.
-
-
Consider Reverse-Phase Chromatography: If the streaking persists, especially if impurities are more polar, your compound may be better suited for reverse-phase chromatography using a C18 stationary phase.[2]
Q2: I need to separate the enantiomers of this compound. Where do I begin?
A2: Chiral Separation Strategy
The carbon atom bearing the hydroxyl group is a stereocenter, meaning Compound 1 exists as a pair of enantiomers. Separating these requires specialized chiral separation techniques, as standard achiral chromatography will not resolve them. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the industry standard.[3][4]
Recommended Approach:
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for a broad range of chiral molecules and are the best starting point.[4][5]
-
Primary Screening Columns:
-
Immobilized amylose tris(3,5-dimethylphenylcarbamate)
-
Immobilized cellulose tris(3,5-dimethylphenylcarbamate)
-
-
These phases offer robust performance across various mobile phase modes (normal-phase, reverse-phase, polar organic).
-
-
Screen Mobile Phases: Enantioselectivity is highly dependent on the mobile phase. A systematic screening approach is crucial.
-
Normal-Phase (NP): Start with mixtures of hexane/isopropanol or hexane/ethanol. These often provide the best initial selectivity.
-
Reverse-Phase (RP): Use mixtures of acetonitrile/water or methanol/water with acidic or basic buffers.[6]
-
Polar Organic Mode: Acetonitrile or methanol with additives can also be effective.
-
-
Optimize the Separation: Once a "hit" is found (any sign of peak splitting), optimize the separation by adjusting the solvent ratio, flow rate, and temperature to achieve baseline resolution.
Q3: My compound appears to be degrading during column chromatography. What precautions can I take?
A3: Mitigating On-Column Decomposition
While Compound 1 is generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation, particularly if the crude material contains reactive impurities.
Protective Measures:
-
Minimize Exposure Time: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the purification in one continuous operation.
-
Run Chromatography in a Cold Room: Lowering the temperature can reduce the rate of potential decomposition reactions.[7]
-
Use an Inert Atmosphere: For highly sensitive batches, performing the chromatography under a nitrogen or argon atmosphere can prevent oxidation, although this is less common for this specific scaffold.[7]
-
Passivation of Silica: Flush the packed column with your mobile phase containing triethylamine before loading your compound. This ensures the stationary phase is fully neutralized.
Q4: I'm struggling to induce crystallization, or my compound is "oiling out." How can I develop a robust crystallization protocol?
A4: Systematic Crystallization Development
"Oiling out" occurs when the compound's solubility in the chosen solvent is too high at the crystallization temperature, or when significant impurities are present. A systematic approach to solvent screening is required.
Troubleshooting Protocol:
-
Solvent Selection: The ideal single solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol is often a good starting point for quinoline derivatives.[8][9]
-
Test solubility in a range of solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and heptane.
-
-
Develop a Binary Solvent System: This is often the most effective method.
-
Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in readily, e.g., ethanol or ethyl acetate).
-
Slowly add a "poor" or "anti-solvent" (one it is insoluble in, e.g., heptane or water) at an elevated temperature until the solution becomes faintly turbid (cloudy).
-
Add a drop or two of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.
-
-
Consider Salt Formation: If the free base is proving difficult to crystallize, forming a salt can dramatically improve crystallinity. Reacting the quinoline nitrogen with an acid like hydrochloric acid (in ethanol) or picric acid can yield a highly crystalline salt.[7]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely impurities I should expect from a typical synthesis? A typical synthesis might involve the reaction of a methyl quinoline derivative with a trifluoromethyl ketone.[10] Therefore, the most common impurities are unreacted starting materials and potentially homocoupled byproducts. The relative polarity of these impurities compared to your product will dictate the optimal chromatographic conditions.
FAQ 2: Why is triethylamine so effective in preventing streaking on silica? Triethylamine (NEt₃) is a volatile organic base. When added to the mobile phase, it has a higher affinity for the acidic silanol groups on the silica surface than the basic quinoline nitrogen of your compound. The NEt₃ effectively "caps" or "masks" these acidic sites, allowing your compound to travel through the column without the strong ionic interactions that cause tailing.[1]
FAQ 3: When should I choose normal-phase versus reverse-phase chromatography?
-
Normal-Phase (e.g., Silica, Alumina): This is the default choice. It is ideal for separating your moderately polar product from less polar impurities (which elute first) or very polar impurities (which remain on the baseline). It uses organic solvents, which are easy to remove.
-
Reverse-Phase (e.g., C18): This is useful if your impurities are more non-polar than your product. In RP, the most polar compounds elute first. It is also a powerful technique for analytical purity assessment by HPLC.[2]
FAQ 4: Are there non-chromatographic purification methods I can use? Yes. For large-scale purification or to remove specific types of impurities, consider the following:
-
Crystallization: As discussed in Q4, this is the most effective method for achieving high purity if a suitable solvent system can be found.[11]
-
Acid/Base Extraction: You can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic quinoline product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your purified product.
-
Salt Formation & Recrystallization: As mentioned, forming a salt can be a purification step in itself. The salt can be precipitated and recrystallized, then the free base can be regenerated if needed.[7]
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed to mitigate tailing and achieve efficient purification.
Materials:
-
Crude 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Modifier: Triethylamine (NEt₃)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Develop TLC Conditions:
-
Prepare an eluent of 80:20 Hexane:Ethyl Acetate.
-
Prepare a second eluent of 80:20:0.5 Hexane:Ethyl Acetate:NEt₃.
-
Spot your crude material on a TLC plate and develop one in each eluent. Observe the reduction in tailing in the NEt₃-modified system. Adjust the Hexane/EtOAc ratio to achieve a product Rf of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the optimized mobile phase (containing NEt₃).
-
Pour the slurry into the column and pack using pressure to create a stable, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
-
Elution:
-
Run the column using the optimized mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Co-evaporation: To remove residual triethylamine, co-evaporate the purified product from toluene or dichloromethane (2-3 times).
Protocol 2: General Screening for Chiral HPLC Separation
This protocol provides a starting point for developing a chiral separation method.
Equipment:
-
HPLC or SFC system with UV detector
-
Chiral Columns (e.g., Phenomenex Lux® Amylose-1, Daicel Chiralpak® IG)
Procedure:
-
Prepare Stock Solution: Make a ~1 mg/mL solution of your racemic compound in ethanol or isopropanol.
-
Screening Conditions: Sequentially screen the columns with the mobile phases listed in the table below. Allow the system to equilibrate for at least 10 column volumes between methods. Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
| Mobile Phase System | Typical Composition | Mode | Rationale |
| A: Hexane/Ethanol | 90:10 (v/v) | Normal Phase | Excellent starting point for many separations. |
| B: Hexane/Isopropanol | 95:5 (v/v) | Normal Phase | Offers different selectivity from ethanol. |
| C: Acetonitrile/Methanol | 50:50 (v/v) | Polar Organic | For compounds not soluble in hexane. |
| D: CO₂/Methanol | 80:20 (v/v) | SFC | Fast, green alternative with unique selectivity. |
-
Analysis: Examine the chromatograms for any sign of peak separation. If a "hit" is found, optimize the mobile phase ratio to improve resolution (α) and separation factor (Rs).
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Tailing on Silica
Caption: Decision tree for addressing compound tailing on silica gel.
Diagram 2: General Strategy for Chiral Separation
Caption: Workflow for developing a chiral separation method.
References
- Benchchem.
-
Meena, et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
Wei, Y., & Ito, Y. (2006). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
- Krasovskaya, N. V., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
-
Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]
- Benchchem.
-
Galo-Otin, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Inorganics. [Link]
-
Sieroń, L., et al. (2016). Two Crystal Forms of 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline. ResearchGate. [Link]
-
Molbase. 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol. [Link]
-
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1838-1844. [Link]
-
Request PDF. Synthesis of 2-Substituted Quinolines from Alcohols. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
- Google Patents.
-
European Patent Office. EP 1501802 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. [Link]
-
Marques, F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
El-Hiti, G. A., et al. (2014). Crystal Structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1101. [Link]
-
NIH. 9-(Thiophen-2-yl)-8,9-dihydro-3H-pyrazolo[4,3-f]quinolin-7(6H)-one-ethanol (1/1). [Link]
-
De Klerck, K., et al. (2013). Screening approach for chiral separation of pharmaceuticals part II. Reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 80, 83-91. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening approach for chiral separation of pharmaceuticals part II. Reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in Solution
Welcome to the technical support center for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate degradation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is developing a yellow or brown tint. What could be the cause?
Discoloration is a common indicator of chemical degradation, particularly for compounds containing a quinoline moiety.[1] This color change is often attributable to:
-
Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of colored byproducts. The secondary alcohol in your compound is also a potential site for oxidation to a ketone.
-
Photodegradation: Exposure to ambient or UV light can induce degradation of the quinoline structure.[1]
It is crucial to minimize exposure to light and atmospheric oxygen to prevent these degradation pathways.
Q2: I'm observing a progressive loss of potency or seeing unexpected peaks in my HPLC analysis over time. Is this related to stability?
Yes, a decline in the concentration of the parent compound or the emergence of new peaks in your chromatogram are classic signs of degradation.[1] Several factors could be at play:
-
pH-Dependent Hydrolysis: The stability of quinoline derivatives is often highly dependent on the pH of the solution.[2][3][4] While the trifluoromethyl group is generally stable, it can undergo hydrolysis under strongly alkaline conditions to form a carboxylic acid.[5]
-
Solvent-Induced Degradation: The choice of solvent can influence the stability of your compound. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides) that can initiate degradation.
-
Temperature Effects: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[6]
A systematic investigation is necessary to pinpoint the specific cause of instability in your experimental setup.
Q3: What are the recommended storage conditions for stock solutions of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol?
-
Temperature: Store solutions at -20°C or -80°C for long-term storage.[7]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][6]
-
Atmosphere: For sensitive applications, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidation.[6]
-
Aliquotting: It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides: A Systematic Approach to Improving Stability
If you are encountering stability issues, a forced degradation study is a valuable tool to identify the specific vulnerabilities of your compound. This involves intentionally exposing your compound to a range of stress conditions to understand its degradation profile.
Troubleshooting Workflow: Identifying the Root Cause of Instability
Caption: A logical workflow for troubleshooting instability issues.
Protocol 1: Forced Degradation Study
This protocol will help you determine the conditions under which your compound degrades, providing insights into how to prevent it.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in a suitable solvent (e.g., acetonitrile or methanol).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C. A control sample should be kept at room temperature.
3. Incubation and Sampling:
-
Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, take a sample, neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for analysis.
4. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to the control samples to identify the appearance of degradation products and the loss of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.
1. Initial Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Begin with a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be from 20% to 90% acetonitrile over 20 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
2. Method Validation:
-
Inject a mixture of your stressed samples from the forced degradation study.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak and from each other.
-
Adjust the gradient, mobile phase composition, or column chemistry as needed to achieve adequate separation.
Strategies for Improving Solution Stability
Based on the results of your troubleshooting studies, you can implement the following strategies:
pH Control
-
Rationale: Quinoline compounds often exhibit maximum stability within a specific pH range.[2][3][4] Buffering your solution can prevent pH shifts that might accelerate degradation.
-
Recommendation: Use common biological buffers such as phosphate, citrate, or acetate to maintain a stable pH.[6] The optimal pH for your compound should be determined experimentally.
| Buffer System | Useful pH Range |
| Citrate | 3.0 - 6.2 |
| Acetate | 3.8 - 5.8 |
| Phosphate | 5.8 - 8.0 |
Use of Excipients
-
Rationale: Certain excipients can protect the active pharmaceutical ingredient (API) from degradation.
-
Antioxidants: If your compound is susceptible to oxidation, consider adding an antioxidant to your formulation.[6]
-
Examples: Butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite.
-
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. A chelating agent can sequester these ions.[6]
-
Example: Ethylenediaminetetraacetic acid (EDTA).
-
-
Solubilizing Agents: For poorly soluble compounds, excipients can improve solubility and, in some cases, stability.[8]
Solvent Selection
-
Rationale: The choice of solvent is critical. Ensure you are using high-purity, peroxide-free solvents.
-
Recommendation: If you suspect solvent-induced degradation, test the stability of your compound in a panel of different solvents (e.g., acetonitrile, methanol, DMSO, ethanol).
Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Potential Cause | Mitigation Strategy |
| Oxidation | Exposure to air, presence of metal ions | Purge with inert gas, add antioxidants (e.g., BHT), add chelating agents (e.g., EDTA)[6] |
| Photodegradation | Exposure to UV or ambient light | Store in amber vials, protect from light[1][6] |
| pH-Dependent Hydrolysis | Acidic or basic conditions | Buffer the solution to an optimal pH[2][3][4] |
| Thermal Degradation | Elevated temperature | Store at reduced temperatures (-20°C or -80°C)[6][7] |
By following this structured approach, you can systematically identify the causes of instability for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol in your specific application and implement effective strategies to ensure the reliability and accuracy of your results.
References
-
American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. 2015. Available from: [Link]
-
Carvajal, T. M., & Chow, D. S. L. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107. Available from: [Link]
-
Ghaffari, A., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1421. Available from: [Link]
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 2019. Available from: [Link]
-
Rocha, J. B. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811. Available from: [Link]
-
ResearchGate. Improvement of the stability of alcohol dehydrogenase by covalent immobilization on glyoxyl-agarose. Available from: [Link]
-
Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022. Available from: [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025. Available from: [Link]
-
Pharmaceutical Technology. Managing Excipient Interactions. 2019. Available from: [Link]
-
AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 2019. Available from: [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 2021. Available from: [Link]
-
Acadecraft. Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Available from: [Link]
-
PMDA. Photostability testing of new drug substances and products. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
addressing batch-to-batch variability of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. As a critical intermediate and reference standard, its purity, consistency, and stability are paramount for reproducible experimental outcomes. This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to address common issues related to batch-to-batch variability. Our approach is grounded in first-principles chemistry and validated analytical strategies to empower users to identify root causes and implement robust solutions.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common observations and initial queries regarding batch variability.
FAQ-1: We received a new batch of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, and its appearance (color/crystal form) is different from the previous one. Is this a cause for concern?
Answer: A change in physical appearance should always be investigated, as it can be an indicator of underlying chemical differences. While not always critical, it warrants a systematic check.
-
Causality Explained:
-
Color Variation (e.g., Off-White to Yellow): The quinoline moiety is susceptible to minor oxidation or the presence of trace-level conjugated impurities, which can impart color without significantly affecting purity as measured by HPLC. However, it could signal improper storage or residual catalysts from synthesis.
-
Crystalline Form (e.g., Fine Powder vs. Crystalline Solid): This molecule can potentially exist in different polymorphic forms (different crystal lattice arrangements) or as an amorphous solid. Polymorphism can arise from variations in the final crystallization step (solvent, temperature, cooling rate). Different polymorphs can have distinct solubility, dissolution rates, and stability profiles, which may impact reaction kinetics or formulation performance.
-
-
Recommended Action Plan:
-
Visual Documentation: Photograph the new and old batches side-by-side.
-
Review Certificate of Analysis (CoA): Compare the CoAs of both batches. Pay close attention to reported purity, residual solvents, and melting point.
-
Perform Basic Characterization: A simple melting point test can be highly informative. A broad or depressed melting range compared to a reference batch suggests the presence of impurities or a different polymorphic form.
-
Proceed to Analytical Verification (See Part 2): If discrepancies persist, a more thorough analytical investigation is necessary.
-
FAQ-2: Our standard reaction yield has dropped significantly after switching to a new batch. How do we identify if the starting material is the cause?
Answer: A drop in reaction yield is a classic symptom of batch-to-batch variability in a starting material. The root cause is typically an uncharacterized impurity that either interferes with the reaction or reduces the effective concentration of the desired reactant.
-
Causality Explained:
-
Reactive Impurities: Trace impurities containing nucleophilic or electrophilic groups (e.g., residual amines, unreacted aldehydes) can consume reagents or catalyze side reactions.
-
Inhibitors/Poisons: If your reaction is catalyzed (e.g., by a transition metal), impurities containing sulfur or other catalyst poisons can deactivate the catalyst even at ppm levels.
-
Lower Molar Assay: The reported purity (e.g., 98% by HPLC) may not account for non-UV active impurities like water or residual solvents. A batch with 1% water has a lower effective molar concentration than a batch with 0.1% water, directly impacting stoichiometry and yield.
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing reaction yield issues.
Part 2: In-Depth Analytical Investigation Protocols
If initial troubleshooting points to significant batch variability, a deeper analytical investigation is required. This section provides standardized protocols for key analytical techniques.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol is designed to separate, identify, and quantify the main component and any related substance impurities.
-
Objective: To establish a high-resolution impurity profile and accurately quantify the purity of different batches.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The trifluoromethylphenyl group provides good retention on a C18 stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm and 320 nm (The quinoline system has strong absorbance). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
-
Data Interpretation:
-
Overlay the chromatograms from the "good" and "bad" batches.
-
Look for any new peaks or peaks with significantly larger area percentages in the problematic batch.
-
Use a mass spectrometer (LC-MS) with the same method to get mass information on the impurity peaks to help identify their structures (e.g., starting materials, dimers, or degradation products).
-
Table 1: Example HPLC Impurity Profile Comparison
| Compound | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Potential Identity |
| 2-Quinolinecarboxaldehyde | 8.5 | 0.08% | 0.45% | Starting Material |
| Main Compound | 15.2 | 99.75% | 99.10% | - |
| Unknown Impurity 1 | 17.1 | Not Detected | 0.25% | (Requires MS) |
| Total Purity | - | 99.83% | 99.55% | - |
Protocol 2: Chiral HPLC for Enantiomeric Purity
The molecule has a single chiral center at the alcohol carbon. Inconsistent stereochemical purity can lead to variability in biological assays or as a chiral building block.
-
Objective: To determine the enantiomeric excess (e.e.) of the material.
-
Methodology:
-
Column: A chiral stationary phase (CSP) column is required, typically based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (0.1%) may be needed to improve peak shape.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg/mL in the mobile phase.
-
-
Data Interpretation:
-
A racemic sample (50:50 mixture of enantiomers) should be injected first to confirm the retention times of both enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.
-
A significant difference in e.e. between batches can explain variability in downstream applications sensitive to stereochemistry.
-
Part 3: Root Cause Analysis & Advanced Topics
Topic 1: Investigating Polymorphism
As mentioned in FAQ-1, different crystalline forms can be a hidden source of variability.
-
When to Suspect Polymorphism:
-
Inconsistent dissolution rates or solubility.
-
Different melting points despite similar HPLC purity.
-
Changes in bulk density or flowability of the powder.
-
Different appearance under a microscope.
-
-
Diagnostic Techniques:
-
Differential Scanning Calorimetry (DSC): Provides a precise melting point and can reveal melt/recrystallization events indicative of different forms.
-
Powder X-Ray Diffraction (PXRD): The definitive technique. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."
-
Thermogravimetric Analysis (TGA): Measures weight loss on heating, useful for identifying solvates (where solvent is trapped in the crystal structure) vs. anhydrous forms.
-
Topic 2: Potential Sources of Impurities from Synthesis
Understanding the synthesis can predict likely impurities. A common route is the reaction of a quinoline-2-lithium (or Grignard) with 4-(trifluoromethyl)benzaldehyde.
Caption: Potential impurity sources in a common synthetic route.
-
Key Takeaway: Incomplete reaction, side reactions, or inefficient purification can lead to the carry-over of these impurities. A change in the impurity profile between batches often points to a deviation in the manufacturing process.
References
-
ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
General Principles of Chromatography. Waters Corporation. [Link]
-
Polymorphism in the Pharmaceutical Industry. Rolf Hilfiker, ed. Wiley-VCH. (A link to the book's overview is provided as a representative resource). [Link]
-
A guide to the interpretation of mass spectra. Royal Society of Chemistry. [Link]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a structured, evidence-based approach to characterizing its potential therapeutic efficacy and benchmarking its performance against established alternatives.
The molecular architecture of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, featuring a quinoline core and a trifluoromethylphenyl moiety, suggests a strong potential for significant biological activity. The quinoline ring is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2][3][4]. The addition of a trifluoromethyl group is a key strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles[5][6][7].
Given this structural composition, this guide will focus on validating two primary, plausible biological activities: anticancer and antimalarial effects. We will detail the necessary experimental workflows, compare the subject compound to industry-standard drugs, and provide the rationale behind each methodological step.
Part 1: Foundational Analysis and Plausible Mechanisms of Action
The quinoline moiety is famously present in antimalarial drugs like chloroquine and quinine, which are thought to act by disrupting hemoglobin digestion in the malaria parasite's food vacuole, leading to a toxic buildup of free heme[8][9]. Furthermore, recent research has highlighted the role of quinoline-based compounds as anticancer agents, with some acting as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and proliferation, or as inducers of autophagy inhibition in glioma cells[10][11].
A study on structurally related quinoline-derived trifluoromethyl alcohols has demonstrated their potential as potent growth inhibitors in a zebrafish embryo model, with some exhibiting more potent in vitro anticancer activity than the established chemotherapy drug cisplatin[12]. This strongly supports the hypothesis that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol warrants investigation as a potential anticancer agent.
Hypothesized Signaling Pathway: mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers, making it a prime target for therapeutic intervention[11]. Quinoline-based structures have been identified as effective inhibitors of this pathway. A plausible mechanism for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol could involve the inhibition of mTOR kinase activity, thereby disrupting downstream signaling required for cell proliferation and survival.
Part 3: Detailed Experimental Protocols
Experiment 1: General Cytotoxicity Screening
Cytotoxicity assays are crucial in the early stages of drug development to screen for compounds that are toxic to cells and to determine their therapeutic index.[13][14][15] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines and a non-cancerous control cell line.
Materials:
-
Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma).
-
Non-cancerous human cell line (e.g., HEK293 - embryonic kidney cells).
-
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (Test Compound).
-
Cisplatin (Positive Control).
-
DMSO (Vehicle Control).
-
DMEM/F-12 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well microplates.
-
Multichannel pipette, incubator, microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound and Cisplatin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Experiment 2: In Vitro Antimalarial Activity Assay
In vitro assays are essential for the initial screening of compounds for antimalarial activity, typically using strains of Plasmodium falciparum.[16] The SYBR Green I-based fluorescence assay is a common, reliable method.
Objective: To assess the efficacy of the compound in inhibiting the growth of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant).
-
Human erythrocytes (O+).
-
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol (Test Compound).
-
Chloroquine and Artemisinin (Positive Controls).
-
RPMI-1640 medium, Albumax II, hypoxanthine.
-
SYBR Green I lysis buffer.
-
96-well black microplates.
-
Gas mixture (5% O2, 5% CO2, 90% N2), fluorescence plate reader.
Step-by-Step Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium with human erythrocytes at 2% hematocrit.
-
Compound Plating: Prepare serial dilutions of the Test Compound and controls in the medium in a 96-well plate.
-
Assay Initiation: Add the parasite culture (1% parasitemia, 1% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber with the specified gas mixture at 37°C.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasite DNA.
-
Data Acquisition: Incubate in the dark for 1 hour, then measure fluorescence (excitation: 485 nm, emission: 530 nm).
-
Analysis: Plot fluorescence intensity against drug concentration to generate a dose-response curve and calculate the IC50 value.
Part 4: Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | U87MG (Glioblastoma) | HEK293 (Non-Cancerous) | Selectivity Index (SI)* |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculate |
| Cisplatin | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Calculate |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Table 2: Comparative Antimalarial Activity (IC50 Values in nM)
| Compound | P. falciparum 3D7 (Sensitive) | P. falciparum Dd2 (Resistant) | Resistance Index (RI)** |
| Test Compound | Experimental Value | Experimental Value | Calculate |
| Chloroquine | Literature/Exp. Value | Literature/Exp. Value | Calculate |
| Artemisinin | Literature/Exp. Value | Literature/Exp. Value | Calculate |
**Resistance Index (RI) = IC50 for resistant strain / IC50 for sensitive strain.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded methodology for the initial validation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. The experimental data generated will provide a critical assessment of its potential as either an anticancer or antimalarial agent. Positive results, such as high potency (low IC50) and a favorable selectivity index, would strongly justify advancing the compound to more complex in vivo models and further mechanistic studies to fully elucidate its mode of action. The structural combination of a quinoline core and a trifluoromethylphenyl group holds significant promise, and a systematic validation is the essential next step in unlocking its therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationships of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol Analogs in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The strategic incorporation of a trifluoromethylphenyl ethanol moiety at the 2-position of the quinoline ring has given rise to a class of compounds with significant potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol analogs, offering a comparative perspective for researchers and drug development professionals.
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol core structure combines three key pharmacophoric features:
-
The Quinoline Ring: A bicyclic aromatic heterocycle, the quinoline nucleus is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1] Its presence is crucial for the biological activity of numerous approved drugs.
-
The Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein.
-
The Ethanol Linker: The chiral hydroxyl group on the ethanol linker can form critical hydrogen bonds with target receptors, influencing potency and selectivity. The stereochemistry of this hydroxyl group is often a determining factor in biological activity.
The strategic combination of these fragments has led to the identification of lead compounds with promising therapeutic profiles. This guide will dissect the impact of structural modifications on the biological activity of this scaffold.
Comparative Analysis of Analog Performance: SAR Insights
The exploration of the chemical space around the 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol scaffold has yielded crucial insights into the structural requirements for optimal activity. The following sections compare different series of analogs based on the modification of specific structural components.
Modifications of the Quinoline Ring
Substitutions on the quinoline ring have a profound impact on the biological activity of these analogs.
-
Position 4: Introduction of an amino group at the 4-position of the quinoline ring has been a successful strategy in the development of potent antimalarial agents.[3] For instance, 4-aminoquinoline derivatives have shown potent activities in the nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum.[3]
-
Position 7: The introduction of a chloro group at the 7-position has been shown to enhance the antibacterial activity of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Position 8: 8-aminoquinolines have demonstrated efficacy against drug-resistant malaria strains.[2]
Table 1: Comparison of Quinoline Ring Substitutions on Biological Activity
| Analog Series | Modification | Biological Activity | Key Findings | Reference |
| 4-Aminoquinolines | Introduction of an amino group at C4 | Antimalarial (nM range) | Essential for potent antiplasmodial activity. | [3] |
| 7-Chloroquinazolines | Chloro-substitution at C7 | Antibacterial (µM range) | Enhances activity against MRSA. | [4] |
| 8-Aminoquinolines | Amino group at C8 | Antimalarial | Effective against resistant strains. | [2] |
Modifications of the Ethanol Linker
The ethanol linker plays a crucial role in the orientation of the pharmacophores and interaction with the target.
-
Hydroxyl Group: The presence and stereochemistry of the hydroxyl group are often critical. In many cases, one enantiomer exhibits significantly higher activity, highlighting the importance of a specific 3D arrangement for target binding.
-
Chain Length and Flexibility: Altering the length and flexibility of the linker can modulate activity. While the ethanol linker is common, shorter or longer chains can be explored to optimize interactions with the binding pocket.
Modifications of the Trifluoromethylphenyl Ring
The trifluoromethylphenyl moiety is a key contributor to the overall potency and pharmacokinetic properties of these analogs.
-
Position of the Trifluoromethyl Group: The para-position is often optimal, but moving the -CF3 group to the meta or ortho positions can influence selectivity and potency.
-
Additional Substituents: The introduction of other substituents on the phenyl ring, such as halogens or methoxy groups, can further modulate the electronic and steric properties of the molecule, leading to improved activity. For example, the presence of a 3,4-difluorobenzylamine substituent at the 2-position of a quinazolinone scaffold resulted in high potency against MRSA.[4]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable tools for understanding complex biological data and experimental processes.
Core Chemical Structure
Caption: Core chemical structure of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Key SAR Trends
Caption: Key structure-activity relationship trends for the core scaffold.
Experimental Workflow: MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modifications of the quinoline ring, the ethanol linker, and the trifluoromethylphenyl moiety can lead to significant improvements in potency and selectivity across various disease models, including cancer, malaria, and bacterial infections.[5][6][7]
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: Identifying the specific molecular targets of these compounds will enable more rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Exploration of Novel Substitutions: The synthesis and evaluation of new analogs with diverse substituents will continue to expand the SAR landscape and may lead to the discovery of compounds with superior therapeutic properties.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of quinoline-based therapeutics.
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In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in a wide array of natural products and synthetic drugs underscores its privileged structure in interacting with biological targets. [1]This guide provides a comparative analysis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a specific quinoline-containing alcohol, and its related compounds. While direct and extensive experimental data for this exact molecule is not abundant in publicly accessible literature, by examining its structural analogs and the broader class of quinoline ethanols, we can infer its potential performance and place it within the context of related drug discovery efforts. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical space.
The Quinoline Ethanolamine Scaffold: A Privileged Motif in Drug Discovery
The core structure of quinoline ethanolamines has been extensively explored, most notably leading to the development of the antimalarial drug mefloquine. These compounds are characterized by a quinoline ring system linked via a hydroxy-ethyl chain to an aromatic or aliphatic group. The presence of the hydroxyl group and the nitrogen atom in the quinoline ring allows for key hydrogen bonding interactions with biological targets.
The biological activities of quinoline derivatives are diverse, ranging from antimalarial and antifungal to anticancer and anti-inflammatory properties. [2][3]The specific activity is largely dictated by the substitution pattern on both the quinoline and the appended aromatic ring. The introduction of trifluoromethyl groups, as seen in the target compound and mefloquine, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. [4]
Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and Related Compounds
The synthesis of quinolinyl aryl ethanols can be achieved through several established synthetic routes. A common and versatile method involves the use of organometallic reagents, such as a Grignard reaction. [1][5] Conceptual Synthetic Workflow:
Figure 1: A conceptual Grignard reaction workflow for the synthesis of the target compound.
Experimental Protocol: A Generalized Grignard Synthesis
-
Grignard Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 2-bromoquinoline in anhydrous ether is then added dropwise to initiate the formation of the Grignard reagent, 2-quinolinylmagnesium bromide.
-
Nucleophilic Addition: Once the Grignard reagent is formed, a solution of 4-(trifluoromethyl)benzaldehyde in anhydrous ether is added dropwise at room temperature. The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
This synthetic strategy is highly adaptable for the preparation of a wide range of analogs by simply varying the quinoline halide and the substituted benzaldehyde starting materials.
Comparative Analysis: Structure-Activity Relationships
Due to the limited direct experimental data on 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, our analysis will draw upon the established SAR of related quinoline antimalarial and antifungal agents.
The Role of the Quinoline Moiety
The position of substitution on the quinoline ring is critical for biological activity. For instance, in the case of the antimalarial drug chloroquine, a 4-aminoquinoline, the 7-chloro substituent is essential for its activity. [6]The target compound features a 2-substituted quinoline. Research on mefloquine analogs has shown that modifications at the 2- and 8-positions of the quinoline ring with electron-withdrawing groups, such as trifluoromethyl groups, can significantly enhance antimalarial potency. [7]
The Influence of the Phenyl Group and Trifluoromethyl Substituent
The nature and position of substituents on the phenyl ring play a crucial role in modulating the biological activity of quinoline ethanols.
-
Electron-Withdrawing Groups: The presence of a trifluoromethyl group at the 4-position of the phenyl ring in the target compound is significant. In many classes of biologically active molecules, this group enhances activity. For example, in a series of 2-arylvinylquinolines, compounds bearing a trifluoromethyl group on the benzene ring showed potent activity against chloroquine-resistant strains of Plasmodium falciparum.
-
Positional Isomerism: The position of the trifluoromethyl group on the phenyl ring can impact activity. While direct data for the target compound's isomers is unavailable, studies on other classes of compounds often show that positional changes can lead to significant differences in biological efficacy due to altered electronic and steric interactions with the target protein.
Stereochemistry of the Ethanolamine Linker
The hydroxyl-bearing carbon in 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is a chiral center. The stereochemistry of this center is known to be a critical determinant of biological activity in related compounds. For instance, in mefloquine, the (+)-erythro enantiomer is more active against Plasmodium falciparum than the (-)-erythro enantiomer. Similarly, for a series of 4-aminoalcohol quinoline derivatives, the (S)-enantiomers were found to be more active than their (R)-counterparts. [8]It is therefore highly probable that the enantiomers of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol would also exhibit differential biological activity.
Potential Biological Activities: An Inferential Analysis
Based on the SAR of related compounds, we can hypothesize the potential biological activities of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Antimalarial Potential
Given its structural similarity to mefloquine and other quinoline-based antimalarials, the target compound is a strong candidate for possessing antimalarial activity. The presence of the trifluoromethyl group on the phenyl ring is a feature associated with potent antiplasmodial activity. [7]
Antifungal Properties
Recent studies have highlighted the antifungal potential of quinoline derivatives. [9][10][11]Halogenated quinolines have shown efficacy against Candida albicans and Cryptococcus neoformans. [12]Furthermore, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have demonstrated potent activity against various phytopathogenic fungi. [10]The structural features of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol align with those of known antifungal quinolines, suggesting it may also exhibit this activity.
Table 1: Comparative Structural Features and Inferred Activities
| Compound | Quinoline Substitution | Phenyl Substitution | Key Structural Feature | Inferred Primary Activity |
| 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol | 2-yl | 4-Trifluoromethyl | Trifluoromethylphenyl ethanol | Antimalarial, Antifungal |
| Mefloquine | 2,8-bis(Trifluoromethyl)-4-yl | (Piperidin-2-yl)methanol | Piperidinyl methanol | Antimalarial |
| Chloroquine | 7-Chloro-4-amino | - | 4-Amino side chain | Antimalarial |
| 2-Arylvinylquinolines | 2-yl | Varied (including CF3) | Vinyl linker | Antimalarial |
Future Directions and Experimental Validation
The analysis presented here is largely inferential due to the scarcity of direct experimental data for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. To validate these hypotheses and fully characterize the potential of this compound, the following experimental work is essential:
-
Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol are paramount. Chiral separation of the enantiomers should also be a priority.
-
In Vitro Biological Screening: The synthesized compound and its individual enantiomers should be screened against a panel of relevant biological targets, including:
-
Plasmodium falciparum strains (both chloroquine-sensitive and -resistant) to determine its antimalarial efficacy (IC50 values).
-
A panel of pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) to assess its antifungal activity (MIC values).
-
-
Cytotoxicity Assays: Evaluation of the compound's toxicity against mammalian cell lines is crucial to determine its therapeutic index.
-
Comparative Studies: Direct, side-by-side comparison with established drugs like mefloquine and fluconazole, as well as with its structural isomers (e.g., the 4-quinolinyl analog and isomers with different trifluoromethyl positions), would provide a clear understanding of its relative performance.
Conclusion
2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol represents an intriguing yet underexplored member of the quinoline ethanolamine family. Based on a comparative analysis of its structural analogs, it is poised to exhibit significant antimalarial and/or antifungal properties. The presence of the 2-quinolinyl moiety and the 4-trifluoromethylphenyl group are features known to contribute to potent biological activity in related systems. However, this guide underscores the critical need for direct experimental validation to move beyond inference and fully elucidate the therapeutic potential of this compound. The synthetic pathways and SAR insights discussed herein provide a solid foundation for researchers to embark on such investigations.
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Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2016). MDPI. [Link]
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Biological activities of quinoline derivatives. (2009). PubMed. [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
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2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol. (n.d.). MOLBASE. [Link]
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Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. (2023). Cihan University-Erbil Repository. [Link]
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Synthesis of alcohols using Grignard reagents II (video). (n.d.). Khan Academy. [Link]
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A Comparative Guide to 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making the strategic incorporation of this moiety a key focus in drug design.[3] This guide provides an in-depth comparative analysis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a promising but not extensively characterized quinoline-derived trifluoromethyl alcohol.
This document will detail a proposed synthetic route and a comprehensive plan for the biological evaluation of the title compound. Its performance will be benchmarked against two key comparators: a structurally related quinoline-trifluoromethyl alcohol with demonstrated anticancer activity, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol , and the well-established antimalarial drug, Mefloquine . Through this cross-validation of experimental findings, we aim to provide a critical assessment of the therapeutic potential of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
I. Synthesis and Characterization: A Proposed Route
Experimental Protocol: Proposed Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Step 1: Lithiation of 2-Methylquinoline
-
To a solution of 2-methylquinoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the lithiated species. The causality behind using a low temperature is to prevent side reactions and ensure the stability of the organolithium reagent.
Step 2: Nucleophilic Addition to 4-(Trifluoromethyl)benzaldehyde
-
To the solution of the lithiated 2-methylquinoline from Step 1, add a solution of 4-(trifluoromethyl)benzaldehyde (1.2 eq.) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Self-Validation and Characterization: The structure and purity of the synthesized compound would be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
II. Comparative Biological Evaluation: A Framework for Cross-Validation
To ascertain the therapeutic potential of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a multi-tiered biological evaluation is proposed. This will involve in vitro cytotoxicity screening against a panel of human cancer cell lines, followed by in vivo toxicity and efficacy assessment using a zebrafish embryo model.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, the comparator compounds, and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
In Vivo Toxicity and Anti-Cancer Activity: Zebrafish Embryo Model
The zebrafish (Danio rerio) is a powerful in vivo model for rapid toxicity screening and for evaluating the anti-angiogenic and anti-tumor effects of novel compounds due to its rapid development, optical transparency, and genetic tractability.[1][7]
Experimental Protocol: Zebrafish Embryo Assay
-
Toxicity Assessment: Expose healthy zebrafish embryos to a range of concentrations of the test compounds from 4 hours post-fertilization (hpf) to 96 hpf. Monitor for developmental toxicity, including mortality, malformations, and heart rate. Determine the maximum non-toxic concentration (MNTC).
-
Anti-Angiogenesis Assay: Utilize transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)). Treat embryos with the test compounds at their MNTC and observe the formation of intersegmental vessels. Quantify any inhibition of angiogenesis compared to control groups.
-
Tumor Xenograft Model: Inject human cancer cells (e.g., fluorescently labeled A549 cells) into the yolk sac of 2-day-old zebrafish embryos. After tumor cell implantation, expose the embryos to the test compounds at their MNTC. Monitor tumor growth and metastasis over the next 48-72 hours using fluorescence microscopy.
III. Comparative Analysis: Benchmarking Against Alternatives
The therapeutic utility of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol can be contextualized by comparing its (projected) performance against relevant alternatives.
| Compound | Structure | Synthesis Highlights | Key Biological Activity Data |
| 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol | Proposed Structure | Proposed synthesis via lithiation of 2-methylquinoline and addition to 4-(trifluoromethyl)benzaldehyde. | Hypothetical Data: Anticipated low micromolar IC₅₀ values against various cancer cell lines based on structural similarity to active compounds. |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Known Active Comparator | Synthesized via sp³ C-H functionalization of methyl quinolines with trifluoromethyl ketones.[4] | Potent in vitro anticancer activity with an LC₅₀ value of 14.14 µM against a cancer cell line, demonstrating greater potency than cisplatin in the same study.[4] |
| Mefloquine | Established Drug | Multi-step synthesis, with various analogs developed to improve activity and reduce side effects.[8][9] | Well-established antimalarial drug, also investigated for its anticancer and antifungal properties.[10] |
Discussion of Comparative Performance:
-
Synthesis: The proposed synthesis for the title compound is a straightforward and high-yielding approach, common in medicinal chemistry. The synthesis of the comparator, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, utilizes a more modern C-H activation strategy, which can be highly efficient. Mefloquine's synthesis is more complex, reflecting its status as a developed drug.
-
Anticipated Biological Activity: Based on the potent anticancer activity of the structurally similar 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, it is reasonable to hypothesize that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol will also exhibit significant cytotoxic effects against cancer cells. The presence of the 4-trifluoromethylphenyl group is a common feature in many biologically active molecules and may contribute to enhanced potency.[3]
-
Comparison with Mefloquine: Mefloquine provides a valuable benchmark as a quinoline-containing drug with a trifluoromethyl group that has achieved clinical use. While its primary indication is malaria, its known side effects and emerging resistance necessitate the development of new quinoline-based therapeutics.[11] A comparative study would illuminate whether the title compound offers a better safety profile or a different spectrum of activity, potentially in oncology.
IV. Conclusion and Future Directions
This guide has outlined a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. By cross-validating its projected performance against a known active analog and an established drug, we can strategically assess its potential as a novel therapeutic candidate.
The proposed experimental workflows are designed to be self-validating, ensuring the generation of robust and reproducible data. Future research should focus on executing the proposed synthesis and biological assays to generate empirical data for the title compound. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency and selectivity, paving the way for further preclinical development. The quinoline core, coupled with the strategic placement of a trifluoromethylphenyl ethanol moiety, presents a promising avenue for the discovery of new and effective therapeutic agents.
V. References
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Al-Nuaimi, M. et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1833-1839.
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Berman, J. N. et al. (2021). Zebrafish as a Model for Anticancer Nanomedicine Studies. Nanomaterials (Basel), 11(5), 1195.
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Leitão, E. P. T. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 164-204.
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Wipf, P. et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(19), 4163-4165.
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Kouznetsov, V. V. et al. (2024). Dual substitution reaction of Quinoline N-oxides. ResearchGate.
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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MDPI. (2022). Application of Zebrafish as a Model for Anti-Cancer Activity Evaluation and Toxicity Testing of Natural Products. Molecules, 27(23), 8275.
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Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
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Wipf, P. et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ResearchGate.
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Dassonville-Klimpt, A. et al. (n.d.). Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Semantic Scholar.
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ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-[Benzyl(methyl)amino]-1,1,1-trifluoro-2-propanol. Retrieved from [Link]
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PubMed Central. (2020). Derivatives of the Antimalarial Drug Mefloquine Are Broad-Spectrum Antifungal Molecules with Activity against Drug-Resistant Clinical Isolates. mSphere, 5(2), e00943-19.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Retrieved from [Link]
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National Institutes of Health. (2021). Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. Frontiers in Cell and Developmental Biology, 9, 793301.
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Horton, T. (1994). MTT Cell Assay Protocol.
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RSC Publishing. (2017). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry, 19(21), 5093-5097.
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National Institutes of Health. (2012). 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o575.
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MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(15), 4933.
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MDPI. (2023). Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(19), 6979.
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National Institutes of Health. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(18), 11299-11307.
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Combinatorial Chemistry Review. (2020). New Synthesis of Substituted Quinoline N-Oxides.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-benzyl-3,3,3-trifluoro-1-propanol. Retrieved from [Link]
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American Heart Association Journals. (2014). Antiangiogenic Cancer Drug Using the Zebrafish Model. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(7), 1369-1371.
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A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol Isomers
This guide provides a comprehensive overview of the enantioselective synthesis of the (R)- and (S)-isomers of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a chiral aryl amino alcohol. The structural motif of a quinoline core linked to a chiral alcohol is a key pharmacophore found in various biologically active molecules, most notably the antimalarial drug mefloquine. As with many chiral drugs, individual enantiomers often exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This necessitates robust methods for their stereocontrolled synthesis and comparative analysis.
This document details a highly reliable synthetic strategy, explains the mechanistic basis for its stereoselectivity, and provides validated protocols for both synthesis and analysis. The objective is to equip researchers and drug development professionals with the foundational knowledge to produce and evaluate these specific isomers.
Section 1: Strategic Approach to Enantioselective Synthesis
The primary challenge in synthesizing a specific enantiomer of the target compound lies in the stereoselective reduction of the prochiral ketone precursor, (2-quinolyl)(4-trifluoromethylphenyl)methanone. While various chiral reducing agents exist, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high degree of enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[4][5]
Causality of Method Selection: Why the Corey-Bakshi-Shibata (CBS) Reduction?
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a natural amino acid like proline, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[6] Its selection is justified by several key advantages:
-
High Enantioselectivity: The rigid, bicyclic structure of the catalyst-borane complex creates a highly organized transition state, leading to excellent enantiomeric excesses (ee), often exceeding 95%.[7]
-
Predictability: The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. The (S)-catalyst typically yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol. This predictability stems from the preferential orientation of the ketone's substituents in the transition state to minimize steric hindrance.[4]
-
Catalytic Nature: The oxazaborolidine is a true catalyst, required only in sub-stoichiometric amounts, making the process more efficient and cost-effective.
-
Broad Applicability: The CBS reduction is effective for a wide range of ketones, including aromatic and heteroaromatic substrates like the quinolyl ketone precursor required here.[8]
The proposed synthetic workflow is outlined in the diagram below.
Caption: Overall workflow for the synthesis and comparison of isomers.
The Catalytic Cycle and Basis for Stereoselectivity
The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle. The mechanism ensures that the hydride from the borane is delivered to a specific face of the ketone carbonyl.
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Uncharted Territory: The Challenge of Confirming On-Target Effects for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol
Senior Application Scientist's Note: In the landscape of drug discovery and chemical biology, the journey from a synthesized molecule to a well-characterized tool with defined on-target effects is often complex and data-intensive. This guide addresses the topic of confirming the on-target effects of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. However, a comprehensive review of publicly available scientific literature and databases reveals a critical gap: the specific biological target and the on-target effects of this particular compound are not currently documented.
This situation is not uncommon for novel chemical entities. Many compounds are synthesized and made commercially available without extensive biological characterization. Therefore, this guide will pivot from a direct comparison to a foundational framework. It will outline the essential experimental strategies and logical considerations that a researcher would need to employ to identify the target and subsequently confirm the on-targe effects of a compound like 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. This serves as a roadmap for researchers encountering similarly uncharacterized molecules.
The Path Forward: A Methodological Guide to Target Identification and On-Target Validation
When faced with a bioactive compound with an unknown mechanism of action, a systematic and multi-pronged approach is required. The initial goal is to generate hypotheses about its biological target, which can then be rigorously tested.
Phase 1: Target Hypothesis Generation through Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach to uncover the biological effects of a compound without preconceived notions of its target.[1] By observing the changes a compound induces in a cellular or organismal model, researchers can infer its potential mechanism of action.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., cancer cell lines, immortalized normal cell lines).
-
Compound Treatment: Plate cells and treat with a concentration range of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. Include a vehicle control (e.g., DMSO) and a known cytotoxic agent as a positive control.
-
Cell Painting: After a defined incubation period (e.g., 24, 48 hours), stain the cells with a cocktail of fluorescent dyes that label various cellular compartments (e.g., nucleus, mitochondria, cytoskeleton, endoplasmic reticulum).
-
Image Acquisition: Utilize a high-content imaging system to automatically capture multi-channel fluorescence images of the cells.
-
Image Analysis: Employ sophisticated image analysis software to extract a multitude of quantitative features from each cell, such as morphological changes, intensity and texture of staining, and organelle-specific alterations.
-
Data Analysis & Hit Identification: Compare the phenotypic profile induced by the compound to a reference database of profiles from compounds with known mechanisms of action. Clustering analysis can reveal similarities to compounds that target specific pathways or protein classes, thus generating a testable hypothesis.
Phase 2: Target Deconvolution and Identification
Once a phenotypic effect is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect. This process is known as target deconvolution.[2][3][4]
Common Target Identification Strategies:
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | The compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down" and identified by mass spectrometry. | Direct identification of binding partners. | Requires chemical modification of the compound, which may alter its activity. Can identify non-specific binders. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability are monitored by Western blot or mass spectrometry. | Does not require compound modification. Can be performed in intact cells and tissues. | Not all protein-ligand interactions result in a significant thermal shift. |
| Genetic Approaches (e.g., CRISPR screens) | Genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing towards the target or pathway members.[5] | Unbiased, genome-wide approach. Can elucidate the entire signaling pathway. | Can be technically complex and time-consuming. May not identify the direct binding target. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Grow cells to confluency and treat with either vehicle or 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
-
Harvest and Lysis: Harvest the cells and lyse them to obtain a soluble protein fraction.
-
Heating Gradient: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting for a candidate target (if hypothesized) or by quantitative mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.
Phase 3: On-Target Validation and Comparison with Alternatives
Once a putative target is identified, the focus shifts to rigorously validating this interaction and comparing the compound's effects to other known modulators of that target.
Key On-Target Validation Experiments:
-
In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the compound to the purified target protein.
-
Enzymatic or Functional Assays: If the target is an enzyme or a receptor, a direct functional assay should be performed to determine if the compound inhibits or activates its activity.
-
Target Engagement in Cells: Cellular assays should be employed to confirm that the compound engages the target in a cellular context at relevant concentrations. This could involve measuring a downstream signaling event or using target-specific antibodies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound can help establish a clear link between the chemical structure and the biological activity, strengthening the case for on-target effects.
Comparative Analysis:
Once on-target activity is confirmed, a comparative guide can be constructed. For example, if 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is found to be an inhibitor of a specific kinase, its performance would be compared to other known inhibitors of that kinase based on:
| Parameter | 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol | Alternative Inhibitor 1 | Alternative Inhibitor 2 |
| IC50 (Enzymatic Assay) | To be determined | [Value] | [Value] |
| EC50 (Cellular Assay) | To be determined | [Value] | [Value] |
| Binding Affinity (Kd) | To be determined | [Value] | [Value] |
| Selectivity Profile | To be determined | [Profile] | [Profile] |
| Cellular Potency | To be determined | [Value] | [Value] |
| Off-Target Effects | To be determined | [Known off-targets] | [Known off-targets] |
Conclusion
While the specific on-target effects of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol remain to be elucidated, the absence of data presents an opportunity for discovery. By employing a systematic approach of phenotypic screening, target deconvolution, and rigorous on-target validation, researchers can uncover the mechanism of action of this and other uncharacterized molecules. This foundational work is essential for transforming a novel compound from a chemical entity into a valuable tool for biological research and therapeutic development. The quinoline scaffold itself is a well-established privileged structure in medicinal chemistry, known to be present in numerous bioactive compounds, suggesting that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol could indeed possess interesting biological activities waiting to be discovered.[6][7][8][9][10]
References
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Kwon, H. J., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Archives of Pharmacal Research, 38(9), 1627–1641. [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
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Ge, Z., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1437–1446. [Link]
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Lee, H., & Lee, J. W. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]
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Kovačević, T., et al. (2023). Selective examples of successful target deconvolution by activity-based protein profiling. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. [Link]
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Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1849–1854. [Link]
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Payne, J. E., et al. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Pathogens and Disease, 67(1), 1-13. [Link]
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Alnu, M., et al. (2016). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. [Link]
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A Review on Biological Activities of Quinoline Derivatives. (2020). ResearchGate. [Link]
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Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
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Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]
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Michiels, C., et al. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 26(16), 4983. [Link]
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Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2013). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). [Link]
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Asif, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(1), 1-15. [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. [Link]
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A Head-to-Head Comparison of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol with Other Quinoline Derivatives: A Guide for Researchers
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals.[1] Its unique architecture allows for versatile functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties. This guide provides an in-depth, head-to-head comparison of a specific quinoline derivative, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, with other notable quinoline-based compounds. By examining their performance through supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.
While specific experimental data for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is not extensively available in peer-reviewed literature, we will draw upon data for structurally analogous compounds, particularly other quinoline-derived trifluoromethyl alcohols, to provide a substantive comparison. This approach allows for a meaningful exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules.
The Quinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system's ability to intercalate with DNA, interact with various enzymatic active sites, and influence key signaling pathways has cemented its importance in drug design.[1] Modifications at different positions of the quinoline nucleus, as well as the nature of the appended side chains, profoundly impact the resulting compound's pharmacological profile. This guide will explore these nuances through a comparative lens, focusing on anticancer, antimalarial, and neuroprotective activities.
Anticancer Activity: A Comparative Analysis
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][2]
Head-to-Head Comparison of Anticancer Potency
To contextualize the potential of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, we will compare a structurally similar quinoline-derived trifluoromethyl alcohol, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol , with other quinoline derivatives that have established anticancer activity.
| Compound | Cancer Cell Line | IC50/LC50 (µM) | Mechanism of Action (if known) | Reference |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Zebrafish Embryo Model | 14.14 | Not specified | [3] |
| Quinoline 13 (a 2-arylquinoline) | HeLa (Cervical) | 8.3 | Not specified | [4] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition Assay | 0.043 | Selective COX-2 inhibitor | [5] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition Assay | 7.2 | Selective SIRT3 inhibitor | [6] |
| Compound 10g (a 7-substituted-4-aminoquinoline) | Various human tumor cell lines | < 1.0 | Triggers p53/Bax-dependent apoptosis | [7] |
This comparative data highlights the potent and varied anticancer activities within the quinoline class. While the quinoline-derived trifluoromethyl alcohol shows promising activity, other derivatives, such as the 7-substituted-4-aminoquinoline 10g , exhibit exceptionally high potency.[7] The diverse mechanisms of action, from enzymatic inhibition to the induction of apoptosis, underscore the versatility of the quinoline scaffold in oncology research.[5][6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Causality in Experimental Design: The choice of cell lines is critical and should represent a variety of cancer types to assess the spectrum of activity. The incubation time is also a key parameter, as some compounds may induce apoptosis over a longer period.
Visualizing the Anticancer Mechanism: p53-Mediated Apoptosis
Caption: p53-mediated apoptotic pathway induced by a quinoline derivative.
Antimalarial Activity: A Continuing Legacy
The quinoline core is historically significant in the fight against malaria, with quinine being the first effective treatment. Modern synthetic derivatives like chloroquine and mefloquine have continued this legacy, although resistance is a growing concern.
Head-to-Head Comparison of Antimalarial Potency
The trifluoromethyl group is a common feature in some antimalarial quinolines, such as mefloquine. Therefore, it is plausible that 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol could exhibit antimalarial properties.
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Mechanism of Action (if known) | Reference |
| Mefloquine | W2 (Chloroquine-resistant) | 2.5-3.0 | Inhibition of protein synthesis | [8] |
| Chloroquine | NF54 (Chloroquine-sensitive) | 22.1 | Inhibition of hemozoin formation | [9] |
| 2,3,8-trisubstituted quinoline | NF54 (Chloroquine-sensitive) | 22 | Not specified | [10] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolone derivative | Drug-resistant strains | as low as 0.15 | Not specified | [9] |
The data reveals the high potency of many quinoline derivatives against both chloroquine-sensitive and -resistant strains of P. falciparum. The trifluoromethyl-containing mefloquine demonstrates potent activity.[8] The exceptional potency of some 4(1H)-quinolone derivatives highlights the continuous potential for discovering highly effective antimalarial agents within this chemical class.[9]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This fluorescence-based assay is a common method for determining the in vitro antimalarial activity of compounds.
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Infection and Incubation: Add the parasite culture to the wells and incubate for 72 hours.
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite's DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
Causality in Experimental Design: The use of both chloroquine-sensitive and -resistant parasite strains is crucial to assess the compound's potential to overcome resistance mechanisms.
Visualizing the Antimalarial Mechanism: Inhibition of Hemozoin Formation
Caption: Inhibition of hemozoin formation by quinoline derivatives.
Neuroprotective Effects: An Emerging Frontier
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, with applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] Their mechanisms of action in this context are often multifactorial, involving antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[11][12]
Head-to-Head Comparison of Neuroprotective Activity
The presence of a trifluoromethyl group can enhance the lipophilicity of a compound, potentially improving its ability to cross the blood-brain barrier, a desirable property for neuroprotective agents.
| Compound | Assay | Activity | Mechanism of Action (if known) | Reference |
| Quinoline-derived trifluoromethyl alcohols (general class) | Zebrafish larvae model | Antiepileptic and analgesic properties | Blockage of sodium channels | [13] |
| Quinolylnitrone (QN15) | Oxygen-Glucose Deprivation/Reoxygenation-induced neuronal injury | Significant neuroprotection | Not specified | [11] |
| Various quinoline derivatives | Inhibition of AChE, BACE1, and GSK3β | Potent inhibition | Multi-target enzyme inhibition | [12] |
The data suggests that trifluoromethylated quinoline alcohols possess neuroactive properties, including the ability to block sodium channels.[13] Other quinoline derivatives have demonstrated potent neuroprotection in cellular models of ischemic injury and by inhibiting key enzymes implicated in neurodegeneration.[11][12]
Experimental Protocol: Neuroprotection Assay in Primary Neuronal Cultures
This assay evaluates the ability of a compound to protect neurons from a toxic insult.
Methodology:
-
Primary Neuronal Culture: Isolate and culture primary neurons from a suitable source (e.g., rat cortex or hippocampus).
-
Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the test quinoline derivative for a specified period.
-
Induction of Neurotoxicity: Expose the cultures to a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or beta-amyloid).
-
Assessment of Neuronal Viability: Measure neuronal survival using methods such as the MTT assay, LDH release assay, or by counting viable neurons after staining with a fluorescent dye (e.g., calcein-AM).
-
Data Analysis: Determine the concentration at which the compound provides significant neuroprotection.
Causality in Experimental Design: The choice of neurotoxin is critical and should be relevant to the disease model being studied (e.g., beta-amyloid for Alzheimer's disease).
Visualizing a Neuroprotective Mechanism: Multi-Target Inhibition
Caption: Multi-target inhibition by a quinoline derivative for neuroprotection.
Conclusion
The quinoline scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutic agents. This head-to-head comparison, using 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol as a focal point and drawing on data from structurally related compounds, has illuminated the vast potential of quinoline derivatives across diverse therapeutic areas. The trifluoromethyl group appears to be a favorable substitution for enhancing biological activity, particularly in the context of anticancer and neuroprotective applications.
The presented experimental protocols and mechanistic diagrams provide a foundational framework for researchers to design and execute their own investigations into this promising class of compounds. Further synthesis and biological evaluation of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and its analogues are warranted to fully elucidate their therapeutic potential and delineate their precise mechanisms of action.
References
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Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468-4485. Available from: [Link]
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Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(15), 6825-6838. Available from: [Link]
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Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Current Drug Targets, 18(12), 1434-1467. Available from: [Link]
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El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(1), 1-20. Available from: [Link]
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Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1851. Available from: [Link]
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available from: [Link]
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Independent Verification of the Synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis and unambiguous verification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of synthetic routes to 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a molecule of interest due to its structural motifs commonly found in biologically active compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of different synthetic strategies, including a forward-thinking perspective on asymmetric synthesis.
Introduction
The synthesis of 2-aryl-1-heteroarylethanols is a significant endeavor in medicinal chemistry, as this scaffold is present in numerous pharmacologically relevant molecules. The target of this guide, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, combines the quinoline moiety, a privileged scaffold in drug discovery, with a trifluoromethylphenyl group, known to enhance metabolic stability and binding affinity. This guide will explore two plausible and accessible synthetic methodologies for its preparation and provide a comprehensive framework for its independent verification.
Comparative Synthesis Methodologies
Two primary retrosynthetic disconnections for the target molecule lead to two distinct and comparable synthetic strategies: an aldol-type condensation reaction and a Grignard reaction.
Methodology 1: Aldol-Type Condensation of Quinaldine
This approach leverages the acidity of the methyl protons of quinaldine (2-methylquinoline) to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl of 4-(trifluoromethyl)benzaldehyde.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of quinaldine without competing side reactions. Anhydrous conditions are essential as the generated carbanion is highly reactive towards protic solvents. The reaction is typically performed at low temperatures to control the reactivity and minimize side-product formation.
Materials:
-
Quinaldine (2-methylquinoline)
-
4-(Trifluoromethyl)benzaldehyde
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add quinaldine (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium salt.
-
In a separate flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the solution of 4-(trifluoromethyl)benzaldehyde dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Methodology 2: Grignard Reaction of 2-Bromoquinoline
This classic organometallic approach involves the formation of a quinolinyl Grignard reagent, which then acts as a nucleophile towards 4-(trifluoromethyl)benzaldehyde.
The formation of the Grignard reagent is the critical step and requires scrupulously anhydrous conditions to prevent quenching.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making the subsequent addition favorable.[1] Low-temperature addition of the aldehyde helps to control the exothermic reaction and minimize the formation of side products.
Materials:
-
2-Bromoquinoline
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or THF
-
4-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 2-bromoquinoline (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the activated magnesium. The reaction is initiated by gentle heating and then maintained at a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[2]
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Performance Comparison
| Parameter | Methodology 1: Aldol-Type Condensation | Methodology 2: Grignard Reaction |
| Starting Materials | Quinaldine, 4-(trifluoromethyl)benzaldehyde | 2-Bromoquinoline, Mg, 4-(trifluoromethyl)benzaldehyde |
| Reagent Sensitivity | Highly sensitive to moisture and air (LDA) | Highly sensitive to moisture (Grignard reagent) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required | Initiation may require heating, then controlled addition at 0 °C |
| Potential Side Reactions | Self-condensation of quinaldine, side reactions of the strong base | Wurtz coupling of the Grignard reagent, reduction of the aldehyde |
| Yield (Expected) | Moderate to good | Moderate to good |
| Scalability | Handling of large volumes at low temperatures can be challenging | Scalable with appropriate heat management |
Independent Verification of the Synthesized Product
The identity and purity of the synthesized 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol must be rigorously confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and trifluoromethylphenyl aromatic protons. A key diagnostic signal will be the methine proton of the alcohol, which should appear as a doublet coupled to the adjacent methylene protons. The methylene protons will likely appear as a multiplet.
-
¹³C NMR: The carbon NMR will show the requisite number of aromatic and aliphatic carbons. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.[3]
-
¹⁹F NMR: The fluorine NMR will show a singlet for the CF₃ group, providing unambiguous confirmation of its presence.[4][5]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition of the synthesized compound. Fragmentation patterns can also provide structural information.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Since the synthesized product is chiral, determining its enantiomeric purity is crucial, especially if an asymmetric synthesis is attempted. Chiral HPLC is the most common method for this analysis.[7][8][9]
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic glycopeptides.[8]
-
Mobile Phase Optimization:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds like quinolines, the addition of a small amount of a basic modifier like diethylamine may be necessary.
-
Reversed Phase: Use mixtures of acetonitrile or methanol with aqueous buffers.
-
-
Detection: UV detection at a wavelength where both enantiomers have strong absorbance (e.g., around 254 nm).
Advanced Alternative: Asymmetric Synthesis
For applications in drug development, obtaining a single enantiomer is often a requirement. This can be achieved through asymmetric synthesis. Two potential strategies are:
-
Asymmetric Addition to the Aldehyde: Employing a chiral catalyst, such as a chiral amino alcohol or a BINOL-based catalyst, in conjunction with an organometallic reagent (e.g., an organozinc reagent derived from 2-bromoquinoline) can facilitate the enantioselective addition to 4-(trifluoromethyl)benzaldehyde.[10][11]
-
Asymmetric Reduction of an Enone Intermediate: The aldol condensation product can be dehydrated to the corresponding α,β-unsaturated ketone (enone). Subsequent asymmetric reduction of the enone using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata), can yield the chiral alcohol with high enantioselectivity.[12][13][14]
Conclusion
This guide has provided a comprehensive comparison of two viable synthetic routes to 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, detailing the rationale behind the experimental procedures and offering a framework for the independent verification of the final product. The choice between the aldol-type condensation and the Grignard reaction will depend on the specific laboratory setup, available starting materials, and scalability requirements. For applications requiring enantiopure material, the exploration of asymmetric synthesis strategies is highly recommended. The analytical protocols outlined herein will ensure the unambiguous characterization and quality control of this promising chemical entity.
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Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed Central. [Link]
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Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. [Link]
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Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). PubMed Central. [Link]
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He, P., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N'-Dioxide-Scandium(III) Complexes. Organic Chemistry Portal. [Link]
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He, P., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 14(19), 5134–5137. [Link]
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Safety Operating Guide
Safe Disposal of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we handle, culminating in their safe and compliant disposal. This guide provides a detailed protocol for the proper management and disposal of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol. This compound, while integral to specific research applications, possesses a chemical structure—incorporating a quinoline ring and a trifluoromethylphenyl group—that necessitates its classification as hazardous chemical waste.
The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict compliance with federal and local regulations. By treating this protocol not merely as a set of instructions but as a system of self-validating safety checks, we uphold our commitment to responsible scientific practice.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol is the foundational step in its safe handling and disposal. Its structure combines a nitrogen-containing heterocyclic aromatic (quinoline) with a halogenated aromatic group (trifluoromethylphenyl).[1][2] This combination dictates its handling as a halogenated organic waste stream.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | [] |
| CAS Number | 496947-30-9 | [][4] |
| Molecular Formula | C₁₈H₁₄F₃NO | [5] |
| Molecular Weight | 317.31 g/mol | [5] |
While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific novel compound is not widely available, the known hazards of its constituent chemical classes and data from suppliers provide a strong basis for a conservative risk assessment. The trifluoromethyl group classifies it as a halogenated organic compound, and quinoline derivatives can present environmental and toxicological risks.[6][7][8]
Table 2: Hazard Identification based on Analogue Data
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Statements) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| (Data inferred from supplier safety information for similar quinoline- and trifluoromethyl-containing compounds)[9] |
Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[10]
Table 3: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents dermal absorption and skin irritation.[11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes which can cause serious eye irritation. |
| Protective Clothing | A flame-retardant, chemical-resistant lab coat. | Shields skin and personal clothing from contamination. |
| Work Area | All handling of the compound and its waste must be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling aerosols or vapors.[12] |
Step-by-Step Disposal Protocol
The disposal of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol requires a systematic approach, beginning at the point of waste generation. The cardinal rule is the strict segregation of halogenated waste from all other waste streams.[7][13]
Step 1: Waste Segregation
Causality: The presence of fluorine (from the trifluoromethyl group) classifies this compound as a halogenated organic waste .[6] Standard incineration of halogenated compounds can produce highly corrosive hydrofluoric acid (HF) and other toxic byproducts.[14] Therefore, this waste must be routed to specialized high-temperature incinerators equipped with acid gas scrubbers.[14] Mixing it with non-halogenated waste, which is often recycled as fuel, would lead to regulatory non-compliance, environmental damage, and potential damage to disposal facilities.[13]
-
Action: At the point of generation, designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."[15]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous waste, or solid non-hazardous waste.[7][16]
Step 2: Waste Collection and Containerization
-
Liquid Waste:
-
Collect all solutions containing 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol and any solvent rinsates in a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene or borosilicate glass).[16][17]
-
The first rinse of any emptied container that held the pure compound must be collected as hazardous waste.[16]
-
Keep the container securely capped at all times, except when adding waste.[15][17] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[18]
-
-
Solid Waste:
-
Collect all contaminated solid materials—gloves, weigh boats, pipette tips, absorbent pads from spill cleanups—in a separate, puncture-resistant container lined with a chemically compatible bag.[13]
-
This container must also be clearly labeled as "Halogenated Organic Waste (Solid)."
-
Step 3: Labeling
Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel who will handle the container.[19][20]
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[15]
-
The label must include:
-
The words "Hazardous Waste" .[20]
-
The full, unabbreviated chemical name: "2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol" .
-
A complete list of all other components and their approximate percentages (e.g., "Methanol 50%, Dichloromethane 40%").[21]
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[20]
-
The accumulation start date (the date the first waste was added).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[17][22]
-
Action:
-
Store the sealed and labeled waste container in your designated SAA.
-
The SAA must be under the direct control of laboratory personnel.[22]
-
Ensure the container is placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[16]
-
Segregate the halogenated waste container from incompatible waste classes, particularly strong acids and bases.[17][23]
-
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full (or within the time limit specified by your institution, typically 9-12 months), schedule a pickup with your EHS department or a licensed hazardous waste contractor.[16][24]
-
Complete all required waste disposal forms accurately. This documentation creates a "cradle-to-grave" record of the waste, which is a federal requirement under the Resource Conservation and Recovery Act (RCRA).[18]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.[25]
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the fume hood is operational. Prevent the spill from reaching drains.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[25]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated "Halogenated Organic Waste (Solid)" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Visual Workflow for Disposal
The following diagram outlines the logical steps and decision points for the proper disposal of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
Caption: Disposal workflow for 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol.
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Navigating the Handling of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of specific toxicological data, a conservative approach to risk assessment is paramount. The potential hazards are inferred from the molecule's constituent parts:
-
Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. They can be toxic if ingested, inhaled, or absorbed through the skin.[1] Contact can cause irritation to the skin, eyes, and mucous membranes.[1] Furthermore, quinoline is classified as a potential carcinogen and mutagen, demanding cautious handling.[2]
-
Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals and agrochemicals.[3] While it can enhance metabolic stability, the presence of fluorine can also introduce toxicity.[4] Some fluorine-containing compounds are known to cause skin, eye, and respiratory irritation.[5][6] Inhalation of related compounds can be toxic, and prolonged exposure may lead to organ damage.[7][8]
Based on this analysis, 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol should be treated as a substance that is harmful if swallowed, toxic if inhaled, and causes skin and serious eye irritation. [6][8] Long-term exposure effects are unknown, and therefore, exposure should be minimized.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] This should be supplemented with specific equipment tailored to the potential hazards.[10]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling the chemical.[11] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[12] | To protect against splashes and aerosols that can cause serious eye damage.[8][11] |
| Body Protection | A flame-resistant lab coat.[10] | To protect skin and clothing from contamination.[11] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used if working outside of a fume hood or if aerosol generation is likely.[11] | To prevent inhalation of potentially toxic vapors or aerosols. |
Workflow for Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan will minimize exposure and reduce the risk of accidents.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control vapor and aerosol exposure.[13]
-
Ventilation: Ensure adequate local and general ventilation in the work area.[13]
-
Avoidance of Ignition Sources: Although the flammability of this specific compound is unknown, related fluorinated compounds can be flammable.[7][14] Keep away from heat, sparks, and open flames.[7]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][11] Contaminated clothing should be removed and laundered before reuse.[13]
Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[11][15]
-
The storage area should be secure and accessible only to authorized personnel.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Plan for the Unexpected
A clear and practiced emergency plan is crucial for mitigating the consequences of an accident.
Exposure Response
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11] Never give anything by mouth to an unconscious person.[11]
Spill Response
For minor spills, trained laboratory personnel can manage the cleanup by following these steps.[16]
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Prevent the spread of the spill by creating a dike with absorbent materials like vermiculite or sand.[17][18]
-
Absorb: Cover the spill with an inert absorbent material.[7][17]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11][18]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Caption: Step-by-step emergency response for a chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this chemical. All waste generated must be treated as hazardous.
Waste Collection and Labeling
-
Collect all waste, including contaminated absorbents and disposable PPE, in a designated hazardous waste container.[19]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.[20][21]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[21][22]
Disposal Procedure
-
Hazardous waste must be disposed of through an approved hazardous waste management program.[19] It should never be disposed of down the drain or in regular trash.[19]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[20] After rinsing, the container can be disposed of according to institutional guidelines.[20]
By adhering to these comprehensive guidelines, researchers can handle 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol with a high degree of safety, protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
